ethyl (1-oxophthalazin-2(1H)-yl)acetate
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 2-(1-oxophthalazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)8-14-12(16)10-6-4-3-5-9(10)7-13-14/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUXEHJLLUSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of Ethyl (1-oxophthalazin-2(1H)-yl)acetate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for ethyl (1-oxophthalazin-2(1H)-yl)acetate, a key intermediate in the development of various heterocyclic compounds with potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.
Introduction
This compound, with the chemical formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g/mol , belongs to the phthalazinone class of heterocyclic compounds. The phthalazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This specific ester serves as a versatile starting material for the synthesis of more complex molecules, such as s-triazole derivatives, by leveraging the reactivity of the ester group. A clear understanding of its spectroscopic signature is paramount for unambiguous identification and quality control in synthetic workflows.
Molecular Structure and Logic of Analysis
The structural features of this compound dictate its spectroscopic properties. The molecule comprises a bicyclic phthalazinone system, an ethyl ester group, and a methylene bridge connecting these two moieties. The analysis of its spectra is therefore a process of identifying the characteristic signals from each of these components and their interplay.
Figure 1: Chemical structure of this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework.
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the phthalazinone ring, the methylene protons of the acetate linker, and the ethyl group of the ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | Doublet | 1H | Aromatic H (peri to C=O) |
| ~7.80-7.95 | Multiplet | 3H | Aromatic H |
| ~5.10 | Singlet | 2H | N-CH₂-COO |
| ~4.25 | Quartet | 2H | O-CH₂-CH₃ |
| ~1.30 | Triplet | 3H | O-CH₂-CH₃ |
Expert Interpretation:
The downfield region of the spectrum is dominated by the signals of the four aromatic protons of the phthalazinone ring. The proton peri to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond, appearing as a distinct doublet around 8.30 ppm. The remaining three aromatic protons will likely appear as a complex multiplet between 7.80 and 7.95 ppm.
A key diagnostic signal is the singlet observed around 5.10 ppm, integrating to two protons. This is assigned to the methylene protons of the acetate group attached to the nitrogen atom. The singlet nature of this peak indicates no adjacent protons.
The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The quartet at approximately 4.25 ppm corresponds to the methylene protons adjacent to the ester oxygen, split by the neighboring methyl group. The upfield triplet at around 1.30 ppm is assigned to the terminal methyl protons, split by the adjacent methylene group.
The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Ester C=O |
| ~160.0 | Lactam C=O |
| ~125.0 - 135.0 | Aromatic C-H and C-q |
| ~61.5 | O-CH₂-CH₃ |
| ~49.0 | N-CH₂-COO |
| ~14.0 | O-CH₂-CH₃ |
Expert Interpretation:
Two distinct carbonyl signals are expected in the downfield region of the ¹³C NMR spectrum. The ester carbonyl carbon is anticipated to resonate at approximately 168.0 ppm, while the lactam carbonyl of the phthalazinone ring should appear slightly upfield, around 160.0 ppm.
The aromatic carbons will produce a cluster of signals in the 125.0 to 135.0 ppm range. The exact assignment of these peaks would require more advanced 2D NMR techniques.
The aliphatic carbons are observed in the upfield region. The methylene carbon of the ethyl group attached to the ester oxygen (O-CH₂) is expected around 61.5 ppm. The methylene carbon linking the nitrogen and the ester group (N-CH₂) should appear at approximately 49.0 ppm. Finally, the methyl carbon of the ethyl group will be the most upfield signal, at roughly 14.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | Ester C=O stretch |
| ~1670 | Strong | Lactam C=O stretch |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch (ester) |
Expert Interpretation:
The IR spectrum will be characterized by two strong carbonyl absorption bands. The ester carbonyl (C=O) stretch is expected at a higher wavenumber, around 1750 cm⁻¹, while the lactam carbonyl of the phthalazinone ring will likely appear at a lower frequency, near 1670 cm⁻¹. This difference in absorption frequency is a reliable diagnostic feature.
The aromatic C-H stretching vibrations will be observed as a medium intensity band above 3000 cm⁻¹, typically around 3050 cm⁻¹. The aliphatic C-H stretching from the methylene and methyl groups will be present just below 3000 cm⁻¹, around 2980 cm⁻¹.
The characteristic C-O stretching vibration of the ester group is expected to be a strong band in the fingerprint region, at approximately 1230 cm⁻¹. Aromatic C=C stretching vibrations will give rise to medium intensity bands around 1600 and 1480 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 232 | [M]⁺ (Molecular Ion) |
| 187 | [M - OCH₂CH₃]⁺ |
| 159 | [M - COOCH₂CH₃]⁺ |
| 146 | [Phthalazinone]⁺ |
| 130 | [C₈H₆N₂]⁺ |
Expert Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 232, corresponding to the molecular weight of the compound.
The fragmentation pattern will be dictated by the lability of the ester group. A common fragmentation pathway is the loss of the ethoxy group (-OCH₂CH₃), leading to a fragment ion at m/z 187. Subsequent loss of a carbonyl group would give a fragment at m/z 159.
Another significant fragmentation would involve the cleavage of the entire ethyl acetate side chain, resulting in the formation of the stable phthalazinone cation at m/z 146. Further fragmentation of the phthalazinone ring could lead to the ion at m/z 130.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the N-alkylation of phthalazinone.
Materials:
-
Phthalazin-1(2H)-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of phthalazin-1(2H)-one (1.0 eq) in a 1:1 mixture of acetone and DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Self-Validation:
The purity and identity of the synthesized compound should be confirmed by comparing the obtained spectroscopic data (NMR, IR, and MS) with the data presented in this guide. The melting point of the purified product should also be determined and compared with literature values if available.
Conclusion
This technical guide provides a detailed spectroscopic and synthetic profile of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal and heterocyclic chemistry, facilitating the unambiguous identification and synthesis of this important chemical intermediate. The logical interpretation of the spectroscopic data, grounded in the fundamental principles of each technique, ensures a high degree of confidence in the structural assignment.
References
-
El-Gendy, A. M. Phthalazinone in Heterocyclic Synthesis: Synthesis of Some s-Triazole, s-Triazolothiadiazine, s-Triazolothiadiazine, and s-Triazolothiadiazole Derivatives as Pharmaceutical Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 2003 , 178 (9), 1987-1998. [Link]
-
El-Azm, F. S. M. A.; Mahmoud, M. R.; Hekal, M. H. Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 2015 , 4 (1), 1-13. [Link]
-
Supporting Information for: A General and Efficient Method for the Synthesis of 1H-Indazoles by the [2+3] Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 2007 , 46, 1-4. [Link]
-
Kumar, D. S.; Reddy, T. J.; Kumar, A.; Sridhar, B.; Reddy, V. P.; Kumar, H. S. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 2021 , 9, 735629. [Link]
-
Singh, S.; Kumar, N. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 2019 , 27 (6), 1-15. [Link]
-
Reddy, T. S.; Reddy, M. R.; Reddy, Y. T.; Sreenivasulu, N.; Reddy, C. V. A facile one-pot synthesis of novel phthalazinone derivatives via the ring contraction of tropones. Tetrahedron Letters, 2010 , 51 (42), 5448-5450. [Link]
-
Muñín, J.; Vila, N.; Uriarte, E.; Santana, L. Synthesis of new phthalazinedione derivatives. Molbank, 2010 , 2010, M668. [Link]
-
Emam, S. M.; El Rayes, S. M.; Ali, I. A. I.; Soliman, H. A.; Nafie, M. S. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 2023 , 17 (1), 1-19. [Link]
-
El Sayed, M. T.; El-Gohary, N. S.; El-Gendy, A. M.; El-Sayed, W. M. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 2024 , 14, 6394-6406. [Link]
-
Vila, N.; Besada, P.; Costas, T.; Teijeira, M. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 2020 , 25 (23), 5724. [Link]
-
Hassan, A. H. E.; Lee, Y. S. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 2018 , 19, 1361-1371. [Link]
-
Reddy, B. V. S.; Reddy, L. R.; Kumar, V. S.; Ramana, P. V.; Reddy, P. P. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL- 2-(3-OXO- 2,3-DIHYDRO- 4H-BENZO[B] OXAZIN-4- YL) ACETATE DERIV. RASAYAN Journal of Chemistry, 2021 , 14 (1), 1-6. [Link]
-
Zhang, X.-R.; Xu, M.-H.; Li, X.-M.; Zhang, S.-S. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 2006 , 62 (8), o3278-o3279. [Link]
-
Hesse, M.; Meier, H.; Zeeh, B. Spectroscopic Methods in Organic Chemistry. Thieme, 2008 . [Link]
-
PubChem. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. [Link]
-
Abood, N. K. Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal, 2016 , 34 (2B), 287-299. [Link]
-
Kovtunov, E. A.; Shchepin, R. V.; Coffey, A. M.; Waddell, K. W.; Chekmenev, E. Y. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Chemistry – A European Journal, 2021 , 27 (3), 1073-1080. [Link]
Introduction: The Phthalazinone Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Potential of Ethyl (1-oxophthalazin-2(1H)-yl)acetate and Its Derivatives
Phthalazinones are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant interest in the field of drug discovery.[1][2] This structural motif is considered a "privileged scaffold" because it is a common feature in many compounds that exhibit a wide array of pharmacological activities.[1][3] The versatility of the phthalazinone core allows for chemical modifications at various positions, enabling the development of derivatives with tailored biological functions. These functions span a remarkable range, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antidiabetic properties.[1][2][4] this compound serves as a crucial intermediate, a foundational building block from which a multitude of more complex and potent derivatives can be synthesized to explore and optimize these therapeutic activities.[5][6] This guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of compounds derived from this versatile starting material.
Synthesis and Chemical Profile
The synthesis of this compound and its derivatives typically begins with a precursor phthalazinone. The core structure is often assembled through various condensation reactions. A common and efficient method for preparing the title compound is the chemoselective N-alkylation of the parent phthalazinone.[5][6] This reaction involves treating the phthalazinone with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base like potassium carbonate (K₂CO₃) and a suitable solvent system.[5][6] The nitrogen atom at the 2-position of the phthalazinone ring acts as a potent nucleophile, selectively attacking the electrophilic carbon of the ethyl haloacetate to form the desired N-substituted product.[5]
The resulting ethyl acetate moiety is particularly valuable as it can be readily transformed into other functional groups. For instance, hydrazinolysis of the ester with hydrazine hydrate is a common subsequent step, yielding a corresponding acetohydrazide.[5][6] This hydrazide is a key intermediate for creating a diverse library of compounds, including peptides, pyrazoles, and other heterocyclic systems, by coupling it with various amino acids or cyclizing it with carbonyl compounds.[5][6]
Caption: General synthetic pathway from a phthalazinone precursor to diverse bioactive derivatives.
Core Biological Activities and Therapeutic Potential
The phthalazinone scaffold, particularly when functionalized via the ethyl acetate linker, has been extensively explored for several key therapeutic applications. The primary areas of interest are anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The development of novel anticancer agents is a paramount goal in medicinal chemistry, and phthalazinone derivatives have emerged as a highly promising class of compounds.[7] Their antitumor effects are often mediated through the inhibition of specific molecular targets crucial for cancer cell proliferation, survival, and metastasis.[7]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and cancer cell death. The approved drug Olaparib, a phthalazinone derivative, is a potent PARP inhibitor.[8] Research has focused on synthesizing new phthalazinone analogues, using Olaparib as a lead compound, to discover novel PARP inhibitors with high anti-proliferative activities against BRCA-deficient cancer cell lines.[8]
-
Receptor Tyrosine Kinase (RTK) Inhibition: Several phthalazinone derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are pivotal in tumor growth, angiogenesis, and metastasis.[7][9]
-
EGFR Inhibition: Derivatives of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate have been synthesized and shown to exhibit potent cytotoxic activities against breast cancer cell lines, such as MDA-MB-231.[5][6] The mechanism involves inducing apoptosis through the inhibition of EGFR.[5][6]
-
VEGFR-2 Inhibition: Phthalazinone-based compounds have been designed as VEGFR-2 inhibitors to block angiogenesis, the process by which tumors form new blood vessels.[9][10] Studies have demonstrated that certain derivatives can induce apoptosis and exhibit potent cytotoxicity against colon cancer cells (HCT-116) by targeting VEGFR-2.[9]
-
-
Other Targets: The anticancer versatility of phthalazinones extends to other targets, including Aurora kinases, proteasomes, and DNA topoisomerases.[3][7]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - ProQuest [proquest.com]
- 7. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Topic: Ethyl (1-oxophthalazin-2(1H)-yl)acetate: A Comprehensive Guide to Solubility and Stability Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the characterization of a compound's solubility and stability. These intrinsic physicochemical properties are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, clinical success are built.
This guide provides a detailed framework for investigating the solubility and stability of ethyl (1-oxophthalazin-2(1H)-yl)acetate , a heterocyclic compound featuring a phthalazinone core. While this molecule serves as our central example, the principles, protocols, and strategic considerations detailed herein are universally applicable to the early-phase characterization of novel active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is not merely to prescribe steps, but to illuminate the scientific rationale behind them, empowering researchers to design, execute, and interpret these pivotal studies with confidence and precision.
Introduction to this compound: The "Why" of This Investigation
The phthalazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The title compound, this compound, incorporates this core along with an ethyl acetate side chain. A critical feature of this molecule is the ethyl ester functional group, which is known to be susceptible to hydrolysis under both acidic and basic conditions.[3][4] This inherent structural characteristic makes a thorough stability assessment not just a regulatory requirement, but a scientific necessity.
Understanding the solubility and stability profile is paramount for several reasons:
-
Bioavailability: Poor aqueous solubility can severely limit a drug's absorption and, consequently, its therapeutic efficacy.
-
Formulation Development: Solubility data dictates the choice of excipients, delivery systems (e.g., solutions, suspensions), and manufacturing processes.
-
Chemical Integrity: Stability studies identify degradation pathways and potential impurities, ensuring the safety and potency of the final drug product throughout its shelf life.[5][6]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data as outlined in the International Council for Harmonisation (ICH) guidelines.[7][8]
This guide will navigate the essential experimental workflows required to build a robust solubility and stability profile for our target compound.
Foundational Workflow: A Systematic Approach
A successful characterization campaign follows a logical progression. First, we determine the fundamental solubility characteristics, which then inform the conditions for the subsequent, more complex stability studies. This integrated approach ensures that data from one stage logically supports the next.
Caption: Integrated workflow for solubility and stability characterization.
Part I: Solubility Characterization
Solubility is the cornerstone of pre-formulation. It is not a single value but a profile that describes the compound's behavior under various conditions.
Thermodynamic (Equilibrium) Solubility
This experiment determines the true saturation point of the compound in a given solvent system, providing a fundamental physicochemical constant.
Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of pharmaceutical relevance (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-72 hours). The goal is to ensure the system has reached equilibrium. A preliminary time-to-equilibrium study can confirm the required duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the samples at high speed to pellet the excess undissolved solid.
-
Sampling & Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid is disturbed. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations to determine the solubility.
pH-Solubility Profiling
For ionizable compounds, solubility is highly dependent on pH. A pH-solubility profile is crucial for predicting oral absorption and guiding formulation in buffered systems.
Protocol: Potentiometric pH-Solubility Profiling
-
Instrument Setup: Utilize an automated potentiometric titrator.
-
Sample Preparation: Prepare a suspension of the compound in a solution of known ionic strength.
-
Titration: Titrate the suspension with standardized acid (e.g., 0.5 M HCl) and base (e.g., 0.5 M KOH) to cover a wide physiological pH range (e.g., pH 2 to 10).
-
Data Analysis: The instrument records the pH after each titrant addition. The resulting titration curve is used to calculate the intrinsic solubility (S₀) and the pKa of the compound.
Data Presentation: Template for Solubility Results
| Solvent System | Temperature (°C) | Solubility (µg/mL) ± SD | Method |
| Purified Water | 25 | [Experimental Value] | Equilibrium Shake-Flask |
| 0.1 M HCl (pH ~1.2) | 37 | [Experimental Value] | Equilibrium Shake-Flask |
| pH 4.5 Acetate Buffer | 37 | [Experimental Value] | Equilibrium Shake-Flask |
| pH 7.4 Phosphate Buffer | 37 | [Experimental Value] | Equilibrium Shake-Flask |
| Ethanol | 25 | [Experimental Value] | Equilibrium Shake-Flask |
Part II: Stability Assessment
Stability testing evaluates how a compound's quality varies over time under the influence of environmental factors. It is divided into two main components: forced degradation and long-term stability studies.[8]
Forced Degradation (Stress Testing)
The purpose of forced degradation is to intentionally degrade the sample under conditions more severe than accelerated testing.[5] This helps to:
-
Elucidate potential degradation pathways.[6]
-
Identify likely degradation products.
-
Demonstrate the specificity of the analytical method, proving it is "stability-indicating."
The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and quantify degradants without destroying the parent peak.[9][10]
Caption: Workflow for forced degradation studies.
Protocol: Forced Hydrolytic Degradation
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Samples:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Neutral: Dilute the stock solution with purified water.
-
-
Control Sample: Prepare a control by diluting the stock solution with the mobile phase to the same final concentration.
-
Incubation: Place the stress samples in a temperature-controlled bath (e.g., 60°C for acid/neutral, room temperature for base to avoid rapid degradation). Pull time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization & Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of NaOH to the acid sample), and immediately analyze by HPLC.
-
Causality: The ester linkage in this compound is the primary site susceptible to hydrolysis.[11][12] Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis (saponification) is irreversible and typically much faster.[3][13] This knowledge justifies the milder temperature conditions for the basic hydrolysis experiment.
Protocol: Photostability Testing (ICH Q1B)
Photostability testing is mandatory to determine if the compound requires light-resistant packaging.[14][15]
-
Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers.
-
Exposure: Expose the samples to a calibrated light source that provides both visible and UV output, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[16][17]
-
Dark Control: Concurrently, expose identical samples wrapped in aluminum foil (dark controls) to the same temperature conditions to isolate light-induced degradation from thermal effects.[14]
-
Analysis: After exposure, compare the samples to the dark controls for any changes in appearance, purity, and degradant profile using the stability-indicating HPLC method.
Data Presentation: Template for Forced Degradation Summary
| Stress Condition | Duration/Temp | % Assay Loss of Parent | Major Degradant Peak (RT) | Mass Balance (%) |
| 0.1 M HCl | 24 h / 60°C | [Value] | [Value] | [Value] |
| 0.1 M NaOH | 4 h / 25°C | [Value] | [Value] | [Value] |
| 3% H₂O₂ | 24 h / 25°C | [Value] | [Value] | [Value] |
| Thermal (Solid) | 7 days / 80°C | [Value] | [Value] | [Value] |
| Photolytic (ICH Q1B) | [ICH Dose] | [Value] | [Value] | [Value] |
Mass balance is calculated as [(% Assay of Parent) + (% Area of All Degradants)] / (% Assay of Initial) x 100. A value between 95-105% is generally considered acceptable and demonstrates the analytical method's ability to detect all products.
Long-Term and Accelerated Stability Studies (ICH Q1A(R2))
These studies are performed on at least one primary batch of the API to establish a re-test period and recommend storage conditions.[18] The conditions are designed to simulate storage in different climatic zones.[7][19]
Protocol: ICH Stability Study Setup
-
Batch Selection: Use a representative batch of this compound with a quality profile that meets the initial specifications.
-
Packaging: Store the API in a container that simulates the proposed commercial packaging.
-
Storage Conditions: Place the samples into qualified stability chambers set to the conditions specified in ICH Q1A(R2).[8][20]
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each pull point, perform a full suite of tests including: Assay, Purity (degradation products), Appearance, and any other critical quality attributes.
Conclusion
The systematic investigation of solubility and stability is a non-negotiable phase in the development of any potential pharmaceutical agent. For a molecule like this compound, with a known hydrolytically sensitive ester group, these studies are particularly critical. By following the structured, scientifically-grounded protocols outlined in this guide—from fundamental solubility profiling to ICH-compliant stability testing—researchers can generate the high-quality, reliable data necessary to make informed decisions, de-risk development, and build a robust data package for regulatory submission. This foundational knowledge is the key to transforming a promising molecule into a safe and effective medicine.
References
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Sing-Services. (n.d.). Pharma Stability: Photostability (ICH Q1B). Sing-Services. [Link]
-
Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-MTS. [Link]
-
Guideline Compliance. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Guideline Compliance. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]
-
Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]
-
Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479–1480. [Link]
-
Memmert. (2012). Stability tests according to ICH Q1A (R2). Memmert.com. [Link]
-
BINDER GmbH. (n.d.). Whitepaper Stability testing according to ICH Q1A (R2). BINDER World. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Helago. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Helago-sk.sk. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
LibreTexts Chemistry. (2021). 15.9 Hydrolysis of Esters. LibreTexts. [Link]
-
Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12175. [Link]
-
Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Kumar, V., & Singh, R. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Guldager, N., & Jensen, H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Ankur, C. (2019). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Kumar, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]
-
PubChem. (n.d.). Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. National Center for Biotechnology Information. [Link]
-
Marzouk, A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(18), 12765-12782. [Link]
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. helago-sk.sk [helago-sk.sk]
- 8. database.ich.org [database.ich.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. youtube.com [youtube.com]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. memmert.com [memmert.com]
- 20. binder-world.com [binder-world.com]
Methodological & Application
Application Notes and Protocols: Ethyl (1-oxophthalazin-2(1H)-yl)acetate in the Synthesis of Novel VEGFR-2 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of ethyl (1-oxophthalazin-2(1H)-yl)acetate, a key building block for a novel class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This document outlines the strategic importance of the phthalazine scaffold, the rationale behind targeting VEGFR-2, detailed synthetic protocols, and the subsequent elaboration of the core molecule into potent anti-angiogenic agents.
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1][2] In the context of oncology, tumor-induced angiogenesis is a critical step for tumor growth, invasion, and metastasis, as it provides the necessary supply of oxygen and nutrients.[3] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a validated and highly effective strategy in cancer therapy.[1][2]
The phthalazine ring system has been identified as a vital pharmacophoric scaffold in the design of potent VEGFR-2 inhibitors.[4][5] Numerous phthalazine derivatives have demonstrated significant inhibitory activity against VEGFR-2, with some advancing to clinical trials.[6][7] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.
This guide focuses on this compound, a versatile intermediate that serves as a cornerstone for the synthesis of a diverse library of phthalazine-based VEGFR-2 inhibitors. Its structure allows for facile chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Synthesis of this compound: A Key Intermediate
The synthesis of the title compound is achieved through a straightforward and efficient N-alkylation of 2H-phthalazin-1-one. This reaction provides a high yield of the desired product and serves as a reliable foundation for further chemical transformations.
Synthetic Workflow
The overall synthetic strategy involves the preparation of the phthalazinone core followed by its functionalization with an ethyl acetate moiety. This intermediate can then be further modified, for instance, by converting the ester to a hydrazide, which opens up a plethora of possibilities for introducing diverse chemical functionalities to explore the chemical space for potent VEGFR-2 inhibitors.[8][9]
Caption: General synthetic workflow for phthalazine-based VEGFR-2 inhibitors.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established N-alkylation procedures for phthalazinone systems.[8][9]
Materials:
-
2H-Phthalazin-1-one
-
Ethyl chloroacetate or ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2H-phthalazin-1-one (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl chloroacetate or ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the structure |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₂H₁₂N₂O₃ |
Elaboration of the Intermediate: Synthesis of (1-Oxophthalazin-2(1H)-yl)acetohydrazide
The ester functionality of this compound is a versatile handle for further chemical modifications. A common and highly useful transformation is its conversion to the corresponding hydrazide, which serves as a precursor for the synthesis of various heterocyclic systems and other derivatives.[8][10]
Detailed Experimental Protocol: Hydrazinolysis
Materials:
-
This compound
-
Hydrazine hydrate (80% or 98%)
-
Ethanol (EtOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (5-10 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 4-8 hours. The formation of a precipitate is often observed. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the product under vacuum to obtain (1-oxophthalazin-2(1H)-yl)acetohydrazide.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Appearance | White solid |
| Yield | >90% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₀H₁₀N₄O₂ |
Application in the Synthesis of Potent VEGFR-2 Inhibitors
The (1-oxophthalazin-2(1H)-yl)acetohydrazide intermediate is a gateway to a wide array of VEGFR-2 inhibitors. For example, it can be reacted with various aldehydes and ketones to form hydrazones, or used in cyclization reactions to generate five- and six-membered heterocyclic rings appended to the phthalazinone core. These modifications allow for the systematic exploration of the chemical space around the phthalazine scaffold to identify compounds with optimal binding affinity and pharmacokinetic properties.
Several studies have demonstrated the efficacy of such phthalazine derivatives as potent VEGFR-2 inhibitors with low micromolar to nanomolar IC₅₀ values.[6][11][12]
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of novel phthalazine-based VEGFR-2 inhibitors. The synthetic protocols outlined in these application notes are robust, high-yielding, and provide a solid foundation for the development of new anti-angiogenic agents for cancer therapy. The strategic use of the phthalazine scaffold continues to be a fruitful area of research in medicinal chemistry.
References
- Abdullahi, H., Uzairu, A., Shallangwa, G. A., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Chemistry Africa, 5, 1967–1978.
- Mamdouh, A. A., & Dalal, D. A. (2016). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. European Journal of Medicinal Chemistry.
-
Bayoumi, H. H., Ibrahim, M. K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14, 7964–7980. [Link]
-
Bayoumi, H. H., Ibrahim, M. K., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances. [Link]
-
El-Adl, K., et al. (2021). Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors. Archiv der Pharmazie, 354(12), e2100201. [Link]
-
Bayoumi, H. H., Ibrahim, M. K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]
-
Bayoumi, H. H., Ibrahim, M. K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Semantic Scholar. [Link]
-
Hassan, G. S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653. [Link]
-
El Sayed, M. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14031-14049. [Link]
-
Elmaaty, A. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23467-23483. [Link]
- Various Authors. (2024). Related research on phthalazine derivatives as VEGFR-2 inhibitors. Google Scholar.
-
El Sayed, M. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 93. [Link]
-
Hassan, G. S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bohrium. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17, 93. [Link]
-
El Sayed, M. F., et al. (2024). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). ResearchGate. [Link]
-
Various Authors. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. [Link]
-
El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5641. [Link]
-
El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(2), 244. [Link]
-
Marques, B., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(13), 3020. [Link]
-
Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(1), 198. [Link]
-
Ismail, M. F., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Journal of Inflammation Research, 15, 1469–1491. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - ProQuest [proquest.com]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. africaresearchconnects.com [africaresearchconnects.com]
- 12. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Ethyl (1-oxophthalazin-2(1H)-yl)acetate
Introduction: The Phthalazinone Scaffold as a Privileged Structure in Medicinal Chemistry
The phthalazinone core is a bicyclic heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its derivatives are known to possess a wide array of pharmacological activities, including but not limited to anticonvulsant, cardiotonic, antihypertensive, anti-inflammatory, and anticancer properties.[1][2] The versatility of the phthalazinone nucleus, with its potential for substitution at various positions, allows for the fine-tuning of its biological activity, making it a privileged structure in drug discovery programs.
This application note focuses on ethyl (1-oxophthalazin-2(1H)-yl)acetate, a key intermediate that serves as a versatile platform for the synthesis of a diverse library of phthalazinone derivatives. The presence of the reactive ester functionality at the N-2 position opens up numerous avenues for chemical modification, enabling the exploration of a broad chemical space and the development of novel therapeutic agents. Herein, we provide detailed, field-proven protocols for the synthesis and subsequent derivatization of this important building block, with an emphasis on the rationale behind the experimental choices and methods for the structural elucidation of the resulting products.
Synthesis of this compound: A Foundational Protocol
The synthesis of the title compound is typically achieved through the N-alkylation of the parent phthalazin-1(2H)-one. This reaction proceeds via a nucleophilic substitution, where the nitrogen at the 2-position of the phthalazinone ring attacks the electrophilic carbon of an ethyl haloacetate. The choice of base and solvent is critical to ensure regioselectivity and high yield.
Protocol 1: N-Alkylation of Phthalazin-1(2H)-one
This protocol describes the synthesis of this compound from commercially available phthalazin-1(2H)-one.
Materials:
-
Phthalazin-1(2H)-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of phthalazin-1(2H)-one (1.0 eq) in a mixture of anhydrous acetone and anhydrous DMF (e.g., 1:1 v/v), add anhydrous potassium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the phthalazinone nitrogen.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
To the remaining DMF solution, add cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/petroleum ether, to afford pure this compound as a white solid.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~1.25 (t, 3H, CH₃), ~4.20 (q, 2H, OCH₂), ~4.90 (s, 2H, NCH₂), 7.70-8.50 (m, 4H, Ar-H) | ~14.1 (CH₃), ~61.5 (OCH₂), ~49.0 (NCH₂), ~125-135 (Ar-C), ~160 (C=O, phthalazinone), ~168 (C=O, ester) |
Derivatization of this compound: Exploring Chemical Diversity
The ethyl acetate moiety of the title compound is a versatile handle for a wide range of chemical transformations. The following protocols detail key derivatization strategies to generate diverse molecular architectures.
Workflow for Derivatization
Caption: Key derivatization pathways of this compound.
Protocol 2: Hydrazinolysis to 2-(1-Oxophthalazin-2(1H)-yl)acetohydrazide
The conversion of the ethyl ester to the corresponding acetohydrazide is a cornerstone transformation, as the hydrazide moiety is a versatile precursor for a multitude of subsequent reactions.[3][4]
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide as a white solid.[3]
Protocol 3: Synthesis of Peptide Derivatives via Azide Coupling
The acetohydrazide can be converted to an acyl azide, which then readily couples with amino acid esters to form peptide derivatives. This method is advantageous as it minimizes racemization.[3][4]
Materials:
-
2-(1-Oxophthalazin-2(1H)-yl)acetohydrazide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (e.g., 5N)
-
Acetic acid
-
Amino acid methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the acetohydrazide (1.0 eq) in a mixture of acetic acid and hydrochloric acid at -5 °C.
-
Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature at -5 °C.
-
Stir the reaction mixture at -5 °C for 30 minutes to form the acyl azide in situ.
-
In a separate flask, prepare a solution of the amino acid methyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq) in a suitable solvent like ethyl acetate at 0 °C.
-
Add the cold acyl azide solution to the amino acid ester solution.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired peptide derivative.
Protocol 4: Synthesis of Hydrazone Derivatives
The hydrazide can be condensed with various aldehydes and ketones to form stable hydrazone derivatives.[3]
Materials:
-
2-(1-Oxophthalazin-2(1H)-yl)acetohydrazide
-
Aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the acetohydrazide (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the hydrazone derivative.
Protocol 5: Hydrolysis to (1-Oxophthalazin-2(1H)-yl)acetic Acid
Saponification of the ester provides the corresponding carboxylic acid, another valuable intermediate for further derivatization, such as amidation using peptide coupling reagents.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (to acidify)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 7:3 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Reflux the mixture for 6-12 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain (1-oxophthalazin-2(1H)-yl)acetic acid.
Protocol 6: Direct Amidation (Proposed General Method)
Conceptual Workflow for Direct Amidation:
Caption: General workflow for the direct amidation of the title ester.
General Considerations:
-
High Temperatures: Simple aminolysis often requires heating the ester with a large excess of the amine in a sealed tube.
-
Lewis Acid Catalysis: Reagents like trimethylaluminum (AlMe₃) can facilitate the amidation under milder conditions.
-
Work-up: The purification would involve removing the excess amine and the alcohol byproduct, typically through aqueous work-up and chromatography.
Proposed Starting Conditions for Investigation:
-
In a sealed tube, combine this compound (1.0 eq) and the desired primary or secondary amine (5-10 eq).
-
Heat the mixture at 100-150 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If the reaction is slow, consider the addition of a Lewis acid catalyst in a suitable anhydrous solvent.
Protocol 7: Reduction to 2-(2-Hydroxyethyl)phthalazin-1(2H)-one (Proposed General Method)
The ester can be reduced to the corresponding primary alcohol using a suitable reducing agent.
Conceptual Reaction Scheme:
Caption: Proposed reduction of the ester to the corresponding alcohol.
General Considerations:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation unless used in combination with additives or at high temperatures.
-
Anhydrous Conditions: Reactions with LiAlH₄ must be carried out under strictly anhydrous conditions.
-
Work-up: The reaction is typically quenched carefully with water and/or aqueous base to decompose the excess hydride and the aluminum salts.
Proposed Starting Conditions for Investigation:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the solid with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2-hydroxyethyl)phthalazin-1(2H)-one.[8]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of phthalazinone derivatives. The protocols outlined in this application note provide a robust foundation for researchers to generate libraries of novel compounds for biological screening. The derivatization strategies, particularly those commencing with the readily accessible acetohydrazide, offer a reliable and efficient means to explore the structure-activity relationships of this important heterocyclic scaffold. Further exploration of direct amidation and reduction reactions can provide even more streamlined access to other classes of derivatives.
References
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-22. [Link]
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ProQuest. [Link]
-
Gomaa, M. A. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(3), 1-15. [Link]
-
El Sayed, A. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14005-14023. [Link]
-
Reactions of acetic acid hydrazide derivative 13. - ResearchGate. (n.d.). Retrieved from [Link]
-
A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. (2007). Synthetic Communications, 33(2), 297-301. [Link]
- Process of converting esters into amides. (1961).
-
Converting Esters to Amides: "Aminolysis". (2021, October 22). YouTube. [Link]
-
Direct amidation of esters with nitroarenes. (2017). Nature Communications, 8, 14800. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (2016). Molecules, 21(5), 530. [Link]
-
Can I convert ester to amide in one step? Please suggest some good methods? (2016, October 20). ResearchGate. [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2013). European Journal of Medicinal Chemistry, 59, 227-234. [Link]
-
Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 676-689. [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). BMC Chemistry, 17(1), 93. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(20), 14005-14023. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2021). Molecules, 26(16), 4983. [Link]
-
Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023). Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]
-
2-(2-Hydroxyethyl)phthalazin-1(2H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o756. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2987545A - Process of converting esters into amides - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. 2-(2-Hydroxyethyl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Ethyl (1-oxophthalazin-2(1H)-yl)acetate Scaffold in Modern Medicinal Chemistry
Introduction: The Privileged Phthalazinone Core
The phthalazin-1(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][2] Its unique structural features and synthetic accessibility have established it as a "privileged" structure, capable of interacting with a diverse array of biological targets.[2] This versatility has led to the development of phthalazinone-based compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antidiabetic, and antimicrobial properties.[1][3] The scaffold's ability to serve as a foundation for drugs like Olaparib, a potent PARP inhibitor, underscores its importance in modern medicinal chemistry.[4][5]
This guide focuses on a key intermediate, ethyl (1-oxophthalazin-2(1H)-yl)acetate , a versatile building block for the synthesis of a multitude of biologically active phthalazinone derivatives. We will delve into its synthesis, chemical manipulations, and its application in the development of targeted therapies, particularly in the realm of oncology.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a crucial first step in the journey towards novel therapeutics. The following protocol outlines a common and effective method for its preparation.
Protocol 1: Synthesis of this compound
Principle: This synthesis involves the chemoselective N-alkylation of a phthalazinone precursor with an ethyl haloacetate. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the phthalazinone nitrogen on the electrophilic carbon of the haloacetate.
Materials:
-
4-Substituted-2H-phthalazin-1-one (e.g., 4-benzyl-2H-phthalazin-1-one)
-
Ethyl chloroacetate or ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃) or a similar base
-
Anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone
-
Reagents for workup and purification (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of the starting 4-substituted-2H-phthalazin-1-one (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding salt.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl (4-substituted-1-oxophthalazin-2(1H)-yl)acetate.[6][7]
Expected Outcome: A white to off-white solid with a purity of >95% as determined by NMR and LC-MS.
Causality of Experimental Choices:
-
The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester and to ensure the efficiency of the base.
-
Potassium carbonate is a mild and effective base for this transformation, minimizing side reactions.
-
Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.
-
Aqueous workup is necessary to remove the inorganic salts and the polar solvent.
-
Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Application in Oncology: Targeting PARP and VEGFR-2
The this compound scaffold has been instrumental in the development of potent inhibitors for key oncological targets, most notably Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PARP Inhibition: A Synthetic Lethality Approach
Mechanism of Action: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[4][8] The phthalazinone core of inhibitors like Olaparib mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, thereby blocking its enzymatic activity.[5]
Workflow for Developing Phthalazinone-Based PARP Inhibitors:
Caption: Workflow for the development of phthalazinone-based PARP inhibitors.
Protocol 2: In Vitro PARP-1 Inhibition Assay (HTS Format)
Principle: This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ onto histone proteins. The inhibition of this activity by test compounds is then determined.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated 96-well plates
-
Test compounds (phthalazinone derivatives) dissolved in DMSO
-
Stop buffer (e.g., 1 M HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Plate reader
Procedure:
-
Coat the streptavidin-coated 96-well plates with histone H1 (10 µg/mL in PBS) overnight at 4 °C.
-
Wash the plates three times with wash buffer.
-
Prepare the reaction mixture containing assay buffer, activated DNA (optional, but enhances activity), and recombinant PARP-1 enzyme.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding biotinylated NAD+ to each well.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction by adding stop buffer.
-
Wash the plates three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plates three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the color development with stop buffer and read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[9]
Data Analysis and Interpretation: The IC₅₀ value, the concentration of the inhibitor required to reduce the PARP-1 activity by 50%, is a measure of the compound's potency. Structure-activity relationship (SAR) studies can then be conducted by comparing the IC₅₀ values of a series of derivatives.
Table 1: Illustrative SAR Data for Phthalazinone-Based PARP-1 Inhibitors
| Compound ID | R¹ Substitution (at C4) | R² Substitution (on terminal ring) | PARP-1 IC₅₀ (nM) |
| I | Benzyl | Unsubstituted Phenyl | 50 |
| II | Benzyl | 4-Fluoro Phenyl | 8.18 |
| III | Methyl | Unsubstituted Phenyl | 150 |
| IV | Benzyl | 3-Methoxy Phenyl | 75 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[10]
VEGFR-2 Inhibition: Targeting Angiogenesis
Mechanism of Action: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[11][12] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block its activity and inhibit angiogenesis.[13] Phthalazinone derivatives have been successfully developed as potent VEGFR-2 inhibitors.[11]
Signaling Pathway of VEGFR-2 and its Inhibition:
Caption: Simplified VEGFR-2 signaling pathway and the mechanism of its inhibition.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (phthalazinone derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[11][13]
Self-Validation and Trustworthiness: The protocols provided are based on established methodologies in the field. To ensure trustworthiness, it is imperative to include appropriate controls in every experiment:
-
Positive Control (no inhibitor): Represents 100% enzyme activity.
-
Negative Control (no enzyme): Represents background signal.
-
Reference Compound: A known inhibitor (e.g., Sorafenib for VEGFR-2) should be run in parallel to validate the assay performance.
Conclusion and Future Perspectives
This compound is a cornerstone scaffold in medicinal chemistry, providing a versatile platform for the development of targeted therapies. Its application in the synthesis of potent PARP and VEGFR-2 inhibitors highlights its significance in oncology drug discovery. The protocols and workflows detailed in this guide provide a framework for researchers to synthesize and evaluate novel phthalazinone derivatives. Future work in this area will likely focus on the development of dual-target inhibitors, the exploration of new therapeutic areas, and the optimization of pharmacokinetic and pharmacodynamic properties to create safer and more effective medicines.[8][10]
References
-
Vila, N., Besada, P., Costas, T., González-Romero, E., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. [Link]
-
Li, X., Wang, J., Liu, Z., Wang, L., & Liu, H. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Letters in Drug Design & Discovery, 15(8), 834-842. [Link]
-
Vila, N., Besada, P., Costas, T., González-Romero, E., & Terán, C. (2017). Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. RSC Advances, 7(18), 10833-10845. [Link]
-
Wang, Y., Li, J., Zhang, Y., Wang, Y., Li, S., & Li, L. (2021). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Vila, N., Besada, P., Costas, T., González-Romero, E., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 97, 462-82. [Link]
-
Unknown. (2025). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
-
Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., Arshia, & Ishtiaq, M. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(3), 195-205. [Link]
-
Johannes, J. W., Almeida, L., Barlaam, B., Boriack-Sjodin, P. A., Casella, R., & Dale, I. L. (2016). Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. Bioorganic & Medicinal Chemistry Letters, 26(3), 916-921. [Link]
-
El-Damasy, D. A., Ke, Y., & Cho, N. C. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. European Journal of Medicinal Chemistry, 148, 143-157. [Link]
-
Unknown. (n.d.). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. [Link]
-
Costas-Lago, M. C., Vila, N., Besada, P., Costas, T., & Terán, C. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(18), 4252. [Link]
-
Unknown. (2015). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ResearchGate. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21484-21504. [Link]
-
Bayoumi, A. H., Ghiaty, A., El-Malah, A. A., & El-Awady, R. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23419-23432. [Link]
-
Lin, Y., Gao, C., Wang, Z., Zhang, R., Chen, Y., & Min, Z. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Letters in Drug Design & Discovery, 20(1), 56-70. [Link]
-
Ren, J., & Liu, Y. (2005). VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. Expert Opinion on Therapeutic Patents, 15(6), 647-658. [Link]
-
Unknown. (n.d.). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. OUCI. [Link]
-
Unknown. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]
-
Unknown. (2025). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]
-
Abdelgawad, M. A., El-Gamal, M. I., El-Gazzar, M. G., & El-Khamisy, S. F. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie, 354(11), e2100201. [Link]
-
Unknown. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. ResearchGate. [Link]
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 93. [Link]
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC chemistry, 17(1), 93. [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - ProQuest [proquest.com]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ethyl (1-Oxophthalazin-2(1H)-yl)acetate Derivatives as Novel PARP1 Inhibitors
Introduction: The Therapeutic Promise of the Phthalazinone Scaffold
The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A particularly significant application of the phthalazinone structure is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes, especially PARP1, are crucial players in the cellular response to DNA damage.[2][3] By inhibiting PARP1, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively targeted and killed through a process known as synthetic lethality.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize novel PARP1 inhibitors from a library of "ethyl (1-oxophthalazin-2(1H)-yl)acetate" derivatives. We will delve into the rationale behind the experimental design, provide detailed step-by-step protocols for primary and secondary screening assays, and discuss data analysis and hit validation strategies.
The Scientific Rationale: Targeting PARP1 with Phthalazinone Derivatives
The chemical structure of this compound shares key pharmacophoric features with known PARP inhibitors, making it a promising starting point for the development of new anticancer agents. The phthalazinone moiety can mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP's enzymatic activity.[4] By designing and screening a library of derivatives based on this scaffold, we aim to identify compounds that bind to the catalytic domain of PARP1 with high affinity and specificity, thereby inhibiting its function.
The overall workflow of our proposed HTS campaign is depicted in the diagram below.
Caption: High-throughput screening workflow for identifying PARP1 inhibitors.
Phase 1: Primary High-Throughput Screening
The primary screen is designed to rapidly assess a large library of compounds to identify initial "hits" that inhibit PARP1 activity. A robust, sensitive, and cost-effective assay is crucial for this phase. We recommend a homogeneous, fluorescence-based assay for its compatibility with automation and high-throughput formats.[4]
Recommended Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) PARP1 Assay
Principle: This assay measures the accumulation of poly(ADP-ribose) (PAR) chains on a biotinylated histone substrate. The detection is based on HTRF technology, which combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[5][6] An anti-PAR antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are used. When PAR is produced, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[6] Inhibitors of PARP1 will prevent PAR formation, leading to a decrease in the HTRF signal.
Protocol: HTRF® PARP1 Inhibition Assay
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivative library in an appropriate solvent (e.g., DMSO).
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into a 384-well low-volume microplate.
-
Include positive controls (a known PARP1 inhibitor, e.g., Olaparib) and negative controls (DMSO vehicle) on each plate for quality control.
-
-
Reagent Preparation:
-
Prepare the PARP1 enzyme and biotinylated histone substrate in the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Prepare the NAD+ solution in the reaction buffer.
-
Prepare the HTRF detection reagents (Europium cryptate-labeled anti-PAR antibody and streptavidin-XL665) in the detection buffer.
-
-
Assay Procedure:
-
Add 5 µL of the PARP1 enzyme/biotinylated histone substrate mixture to each well of the compound-plated microplate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the NAD+ solution to each well.
-
Incubate for 60 minutes at room temperature to allow for PAR synthesis.
-
Stop the reaction and detect by adding 10 µL of the HTRF detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.[5]
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Data Analysis and Hit Selection:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Set a hit threshold (e.g., >50% inhibition at a single concentration) to identify primary hits.
Phase 2: Hit Confirmation and Secondary Screening
The goal of this phase is to confirm the activity of the primary hits, determine their potency (IC50), and assess their selectivity.
Dose-Response Analysis
Primary hits are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This is typically done by performing the primary assay with a range of compound concentrations.
Orthogonal Biochemical Assay: AlphaLISA® PARP1 Assay
To rule out false positives due to assay artifacts, a confirmatory screen using a different assay technology is recommended. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[2]
Principle: This bead-based assay is similar to HTRF but uses different donor and acceptor beads.[7][8] A biotinylated histone substrate is captured by streptavidin-coated donor beads, and the PAR polymer is recognized by an anti-PAR antibody conjugated to an acceptor bead.[2] In the presence of PAR, the beads are brought into proximity, and upon excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[7][8]
Protocol: AlphaLISA® PARP1 Inhibition Assay
The protocol is similar to the HTRF assay, with the main difference being the detection reagents and the microplate reader requirements.
Selectivity Profiling
To assess the selectivity of the confirmed hits, their inhibitory activity against other related enzymes should be evaluated. A key counterscreen is to test for inhibition of PARP2, another member of the PARP family involved in DNA repair.[3] Compounds with high selectivity for PARP1 over PARP2 are generally more desirable as they may have a better therapeutic window. This can be performed using the same HTRF or AlphaLISA format with recombinant PARP2 enzyme.
Phase 3: Cellular Characterization of Confirmed Hits
The most promising and selective hits from the biochemical assays should be further characterized in a cellular context to assess their cell permeability, target engagement, and cytotoxic effects.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm that a compound binds to its intended target within a living cell.[4]
Principle: The binding of a ligand to a protein can alter its thermal stability.[9] In a CETSA experiment, cells are treated with the compound and then heated to a range of temperatures.[10] The amount of soluble target protein remaining at each temperature is then quantified. A stabilizing ligand will shift the melting curve of the protein to a higher temperature.[10]
Protocol: Western Blot-Based CETSA® for PARP1
-
Cell Treatment:
-
Culture a suitable cancer cell line (e.g., a BRCA-deficient line) to confluency.
-
Treat the cells with the test compound or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble PARP1 in the supernatant using Western blotting with a specific anti-PARP1 antibody.
-
-
Data Analysis:
-
Plot the amount of soluble PARP1 as a function of temperature to generate melting curves.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Cellular Cytotoxicity Assays
To evaluate the anticancer potential of the identified PARP1 inhibitors, their cytotoxic effects on cancer cell lines should be assessed. It is recommended to use both BRCA-proficient and BRCA-deficient cell lines to confirm the synthetic lethality mechanism.
Recommended Assays:
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.[11]
-
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®): This highly sensitive assay quantifies the amount of ATP, which is proportional to the number of viable cells.[12]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[13]
Data Summary Table:
| Assay | Purpose | Principle | Throughput | Endpoint |
| HTRF® PARP1 Assay | Primary Screening, IC50 | TR-FRET | High | Fluorescence Ratio |
| AlphaLISA® PARP1 Assay | Hit Confirmation | Chemiluminescence | High | Luminescence Signal |
| CETSA® | Target Engagement | Thermal Stability | Low-Medium | Western Blot/MS |
| MTT/XTT Assay | Cytotoxicity | Colorimetric | High | Absorbance |
| CellTiter-Glo® | Cytotoxicity | Luminescence | High | Luminescence |
Conclusion and Future Directions
This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound derivatives to identify novel PARP1 inhibitors. By following the proposed workflow, researchers can efficiently progress from a large compound library to validated lead candidates with confirmed cellular activity. Further optimization of the lead compounds through medicinal chemistry efforts can lead to the development of next-generation PARP inhibitors with improved efficacy and safety profiles for cancer therapy.
References
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
- Cho, H., Lee, J. H., Choi, Y. S., Lee, J., & Kim, S. (2014). High-throughput screening of anticancer drug efficacy on a micropillar/microwell chip platform. Analytical Chemistry, 86(3), 1349–1355.
-
Cisbio. (n.d.). Protein-Protein Interactions Application. Retrieved from [Link]
- Kirby, I. T., Morgan, R. K., & Cohen, M. S. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100326.
-
BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
- Lee, J. H., Choi, Y. S., Lee, J., & Kim, S. (2014). High-throughput screening (HTS)
-
Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]
-
GenomeWeb. (2018). PARP Inhibitor Resistance Gene Identified Using CRISPR Screen. Retrieved from [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Binnie, M., Oke, A., Bountra, C., & Edwards, A. M. (2010). Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. Journal of Medicinal Chemistry, 53(24), 8675–8684.
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]
-
LabLogic Systems. (n.d.). 514-004 AlphaScreen.xlsx. Retrieved from [Link]
- Al-Warhi, T., Al-Mahmoudy, A. M., Al-Ghorbani, M., Al-Salahi, R., & Marzouk, M. (2021). New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. Letters in Drug Design & Discovery, 18(1), 1-1.
-
ResearchGate. (n.d.). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase | Request PDF. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors | Request PDF. Retrieved from [Link]
- Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical biochemistry, 326(1), 78–86.
- González-Vera, J. A., García-García, A., de la Cueva-Alique, M., Estévez-Sarmiento, F., Macías-González, M., Marín-Ramos, N. I., ... & Campillo, N. E. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(19), 6296.
- Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., Geng, L., Harrison, R., Johnson, C. N., ... & Tovey, J. P. (2014). Mechanistic dissection of PARP1 trapping and the impact on in vivo tolerability and efficacy of PARP inhibitors. Molecular cancer research, 12(8), 1235–1247.
-
YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]
-
Antibody Resource. (n.d.). HTRF Protein-Protein Interactions Application by Cisbio. Retrieved from [Link]
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP assay kits [bioscience.co.uk]
- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. セルベースアッセイ [sigmaaldrich.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. revvity.com [revvity.com]
- 9. opentrons.com [opentrons.com]
- 10. Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents.| Revvity [revvity.com]
- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 12. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 13. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
Application Notes & Protocols: Ethyl (1-Oxophthalazin-2(1H)-yl)acetate as a Cornerstone for Kinase Inhibitor Synthesis
Introduction: The Privileged Phthalazinone Scaffold in Oncology
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has positioned kinase inhibitors as a major class of targeted therapeutics. Within the vast chemical space of kinase inhibitors, the phthalazinone core has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates high-affinity binding to the ATP-binding site of various kinases.[1] Its rigid, bicyclic structure provides an excellent anchor for positioning key pharmacophoric elements, leading to potent and often selective inhibition. Derivatives of the phthalazinone core have shown remarkable efficacy against critical oncological targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Poly(ADP-ribose)polymerase (PARP).[1][2]
This guide focuses on a pivotal starting material in the construction of these inhibitors: ethyl (1-oxophthalazin-2(1H)-yl)acetate . We will explore the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent elaboration, and present data that underscores its significance for researchers, medicinal chemists, and drug development professionals.
Rationale and Mechanistic Insight: Why Use this compound?
The strategic value of this compound lies in its dual functionality. The core phthalazinone moiety acts as the primary kinase-binding element, while the N-linked ethyl acetate group serves as a versatile and reactive chemical handle for molecular elaboration.
-
The Phthalazinone Core as a Hinge-Binding Motif: Molecular docking and structural biology studies reveal that the phthalazinone scaffold frequently orients itself within the kinase ATP-binding site to form critical hydrogen bonds with the "hinge region" of the protein.[3] This interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor in the active site.
-
The Ethyl Acetate Group as a Synthetic Vector: The true synthetic power of this reagent comes from the ethyl acetate side chain. It is not typically part of the final pharmacophore in its ester form. Instead, it is an exceptionally useful intermediate. The ester is readily converted into a variety of other functional groups, most commonly an acetohydrazide (-CH₂CONHNH₂).[4][5] This hydrazide is a key precursor for building diverse molecular architectures through reactions like:
-
Azide Coupling: Conversion to an acyl azide, followed by coupling with amines or amino acid esters to form peptide-like linkages.[5]
-
Condensation Reactions: Reaction with aldehydes and ketones to form hydrazones.[6]
-
Heterocycle Formation: Serving as a building block for constructing pyrazoles, oxadiazoles, and other ring systems that can explore additional pockets within the kinase active site.[5]
-
This strategy allows for the systematic exploration of the solvent-exposed region of the ATP-binding site, enabling the optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Experimental Protocols
The following protocols provide a two-stage workflow: first, the synthesis of a representative starting material, ethyl (4-benzyl-1-oxophthalazin-2(1H)-yl)acetate, and second, its conversion to a key intermediate for further diversification.
Protocol 1: Synthesis of Ethyl (4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (3)
This protocol details the chemoselective N-alkylation of a phthalazinone core using ethyl chloroacetate. The reaction proceeds selectively on the nitrogen atom of the lactam ring due to it being the stronger nucleophilic center compared to the oxygen atom, a principle supported by Pearson's Hard and Soft Acids and Bases (HSAB) theory.[5]
Workflow Diagram: Synthesis of Key Intermediate 4
Caption: Synthetic workflow from the core phthalazinone to the key acetohydrazide intermediate.
Materials:
-
4-Benzyl-2H-phthalazin-1-one (2)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (dry)
-
N,N-Dimethylformamide (DMF, dry)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 4-benzyl-2H-phthalazin-1-one (2.36 g, 10 mmol) in a mixture of dry acetone (50 mL) and dry DMF (10 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add ethyl chloroacetate (1.35 g, 11 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
To the remaining DMF solution, add cold water (100 mL). A precipitate will form.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure ethyl (4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (3).[7]
Characterization: The product structure should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry. The ¹H-NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1-4.2 ppm) and a singlet for the N-CH₂-CO group around 4.9 ppm.[7]
Protocol 2: Synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (4)
This protocol describes the conversion of the ethyl ester into a highly versatile acetohydrazide intermediate, which is the direct precursor for coupling with various moieties to generate a library of potential kinase inhibitors.
Materials:
-
Ethyl (4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (3)
-
Hydrazine hydrate (80-95% solution)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve ethyl (4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (3.22 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.8 mL, approx. 16 mmol) to the solution.[4]
-
Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC until the starting ester is consumed.[5]
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Add deionized water (25 mL) to the residue. A solid will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (4).[4]
Further Application: The resulting acetohydrazide (4) can be used directly in the next synthetic steps. For example, it can be converted to an azide in situ at low temperatures (-5 °C) using sodium nitrite and HCl, then coupled with various amino acid esters to produce peptide-like derivatives with potential EGFR inhibitory activity.[5]
Quantitative Data: Phthalazinone-Based Kinase Inhibitors
The versatility of the phthalazinone scaffold, elaborated from intermediates like this compound, has led to the discovery of potent inhibitors against multiple kinase families. The following table summarizes the activity of representative compounds.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Reference |
| Series A Compound | VEGFR-2, EGFR | 0.023 - 0.41 (VEGFR-2) | LoVo (Colon) | 0.00018 - 0.78 | [2] |
| 12d | EGFR | 21.4 | MDA-MB-231 (Breast) | 0.57 | [5] |
| 2g | VEGFR-2 | 148 | MCF-7 (Breast) | 0.15 | [3] |
| 4a | VEGFR-2 | 196 | HepG2 (Liver) | 0.09 | [3] |
| Erlotinib (Ref.) | EGFR | 80 | MDA-MB-231 (Breast) | 1.02 | [5] |
| Sorafenib (Ref.) | VEGFR-2 | 32.1 | - | - | [3] |
Signaling Pathway and Mechanism of Action
Kinase inhibitors derived from the phthalazinone scaffold act by competitively binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the entire signaling cascade.
Diagram: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a phthalazinone-based kinase inhibitor.
Conclusion
This compound is more than just a chemical reagent; it is a strategic gateway to a rich and pharmacologically relevant area of chemical space. Its synthesis is straightforward, and its true power is realized in its facile conversion to versatile intermediates like acetohydrazides. This allows for the rapid generation of diverse compound libraries targeting a wide array of protein kinases. The proven success of the phthalazinone scaffold in producing clinical candidates underscores the value of this building block in modern, target-based drug discovery. The protocols and data presented herein provide a robust starting point for researchers aiming to design and synthesize the next generation of potent and selective kinase inhibitors.
References
-
Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
El Rayes, S. M. (n.d.). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum. Retrieved from [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Docking studies of phthalazinone 10 in C. thermarum NDH‐II (PDB:...). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of 2,4-disubstituted phthalazinones as Aurora kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. (2018). PubMed. Retrieved from [Link]
-
Crystal structure of phthalazinone 7 and Aurora-A, with hydrogen bonds.... (n.d.). ResearchGate. Retrieved from [Link]
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. (2012). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (n.d.). J-Stage. Retrieved from [Link]
-
Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. (2020). PubMed. Retrieved from [Link]
Sources
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
Application Note: Quantitative Analysis of Ethyl (1-oxophthalazin-2(1H)-yl)acetate
Abstract
This application note provides a comprehensive guide to the quantitative analysis of ethyl (1-oxophthalazin-2(1H)-yl)acetate, a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of final drug products.[3] We present two robust and validated analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for precise assay and impurity quantification, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation and detection of volatile impurities. The protocols are detailed with an emphasis on the scientific rationale behind parameter selection and are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and reliability.[4][5][6][7][8]
Introduction and Compound Profile
This compound is a member of the phthalazinone class of heterocyclic compounds.[1][2] The phthalazinone core is a significant pharmacophore, and its derivatives are explored for a wide range of biological activities.[2][9] As a synthetic intermediate, the purity of this compound directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).[3] Therefore, robust analytical methods are essential for its characterization and quality control during the drug development process.
Compound Physicochemical Properties:
| Property | Value | Source |
| Chemical Structure | (Structure inferred from name) | N/A |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [10] |
| Molecular Weight | 232.23 g/mol | [10] |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in Water | General Chemical Principles |
| UV Chromophore | The phthalazinone ring system provides strong UV absorbance, making it suitable for UV-based detection methods. | General Chemical Principles |
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
The RP-HPLC-UV method is the gold standard for the assay and impurity determination of non-volatile, UV-active organic molecules like this compound due to its high resolution, sensitivity, and reproducibility.[11]
Principle of the Method
The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The analyte is separated from its impurities based on differences in their polarity. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a reference standard of known concentration.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle size column (e.g., 100 mm x 2.1 mm, 1.7 µm) can be used with a UHPLC system for faster analysis.[12]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (analytical grade).
-
Reference Standard: this compound of known purity (e.g., >99.5%).
2.2.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: A buffered mobile phase is crucial for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds. Formic acid is a common volatile modifier compatible with mass spectrometry if LC-MS is used for peak identification.
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main analyte peak within a reasonable runtime.[11]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures stable retention times and improves method robustness.[13]
-
-
Detection Wavelength: 222 nm (or λmax determined by DAD scan)
-
Rationale: Detection should be performed at the wavelength of maximum absorbance (λmax) for the analyte to ensure the highest sensitivity.[14]
-
-
Injection Volume: 10 µL
2.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Sample Solution (100 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.[12]
Method Validation (ICH Q2(R1) Framework)
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[4][6][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] This is demonstrated by the baseline resolution of the main peak from all other peaks.
-
Linearity: A linear relationship should be established across a range of concentrations. A typical range for an assay is 80-120% of the test concentration.
Concentration (µg/mL) Peak Area (hypothetical) 80 810,500 90 905,200 100 1,001,100 110 1,098,900 | 120 | 1,205,300 |
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
-
-
Accuracy: Determined by recovery studies on spiked samples.
Spiked Level % Recovery (hypothetical) 80% 99.5% 100% 100.2% | 120% | 99.8% |
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically assessed by six replicate injections of the 100% standard solution.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[11]
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] Crucial for impurity quantification.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate).[7][13]
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity of the analyte and for identifying and quantifying volatile and semi-volatile impurities.[3][15][16] It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[17]
Principle of the Method
The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the molecule, allowing for unambiguous identification by comparing it to a spectral library or a reference standard.[16]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with an autosampler and coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Reagents: Dichloromethane (GC grade), Methanol (GC grade).
3.2.2. Chromatographic and MS Conditions
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
Rationale: The temperature program is designed to separate the analyte from lower-boiling point solvents and higher-boiling point impurities.
-
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
3.2.3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 2.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample material.
Data Analysis
-
Identity Confirmation: The retention time and the mass spectrum of the analyte peak in the sample chromatogram must match those of the reference standard.
-
Impurity Profiling: Peaks other than the main analyte are integrated. Their identity can be tentatively assigned by searching their mass spectra against a commercial library (e.g., NIST). Quantification is typically performed by area percent, assuming a response factor of 1 for all impurities relative to the main component.
Workflow Diagram
Sources
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurumpharmatech.com [aurumpharmatech.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Development and Validation of a UHPLC UV Method for the In-Process Control of Bosentan Monohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 17. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Ethyl (1-oxophthalazin-2(1H)-yl)acetate Derivatives in Cell-Based Assays
Introduction
The phthalazin-1(2H)-one core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds with a wide spectrum of pharmacological activities.[1][2] This versatile heterocycle is particularly prominent in oncology, most notably as the foundational structure for potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][3][4] PARP enzymes, especially PARP1 and PARP2, are critical components of the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6][7]
Upon detecting DNA damage, PARP1 binds to the break and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair factors.[4][5] Inhibiting PARP enzymatic activity disrupts this process. While healthy cells can still repair the resulting lesions using other pathways like homologous recombination (HR), cancer cells with pre-existing defects in HR (e.g., those with BRCA1/2 mutations) are uniquely vulnerable.[8][9] The inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating cytotoxic DNA double-strand breaks (DSBs). This concept, known as synthetic lethality, provides a targeted therapeutic strategy to selectively kill cancer cells while sparing normal tissues.[3][10]
The compound "ethyl (1-oxophthalazin-2(1H)-yl)acetate" serves as a key synthetic intermediate for developing novel phthalazinone derivatives.[11][12] This guide provides a comprehensive suite of cell-based assays designed to characterize the biological activity of such derivatives, with a primary focus on validating their potential as PARP inhibitors. The protocols herein detail a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, enabling researchers to build a robust pharmacological profile for their compounds of interest.
The Mechanism of PARP Inhibition and Synthetic Lethality
The diagram below illustrates the central role of PARP in DNA repair and the mechanism by which its inhibition leads to cancer cell death, particularly in cells with homologous recombination deficiency (HRD).
Caption: Mechanism of PARP inhibition by phthalazinone derivatives.
Section 1: Primary Screening for Cytotoxicity
The initial step in evaluating any potential anti-cancer agent is to determine its effect on cell viability and proliferation. Colorimetric assays like MTT and XTT are robust, high-throughput methods to quantify the metabolic activity of living cells, which serves as a proxy for cell number.[13]
Principle of Tetrazolium-Based Assays
These assays rely on the ability of mitochondrial dehydrogenase enzymes in metabolically active cells to reduce a tetrazolium salt.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A yellow, water-soluble salt that is reduced to a purple, insoluble formazan product. A solubilization step is required before reading the absorbance.[13][14]
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide): A second-generation salt that is reduced to a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.[13][15]
Protocol 1.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., Capan-1 for BRCA2-deficiency)[4]
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C protected from light.[14]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[13]
-
Multi-channel pipette and microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the phthalazinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13][14]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Data Analysis & Interpretation
The data should be processed to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Calculate Percent Viability:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Abs_blank refers to wells with medium and MTT but no cells.
-
-
Plot Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative X | Capan-1 (BRCA2 deficient) | 72 | 1.5 |
| Derivative X | BxPC-3 (BRCA proficient) | 72 | 25.7 |
| Olaparib (Control) | Capan-1 (BRCA2 deficient) | 72 | 0.8 |
This table presents hypothetical data for illustrative purposes.
Section 2: Mechanistic Elucidation Assays
Once a compound demonstrates cytotoxicity, the next step is to investigate how it induces cell death and whether it engages the target of interest. For a putative PARP inhibitor, this involves confirming the induction of apoptosis and the accumulation of DNA damage.
Apoptosis Detection
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) and the activation of caspase enzymes.
Protocol 2.1.1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This is a standard method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[16]
-
Principle: Annexin V is a protein with a high affinity for PS, which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Flow cytometer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (containing HEPES, NaCl, and CaCl₂). Dilute to 1X with DI water before use.
-
Cold PBS
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the phthalazinone derivative at 1x, 2x, and 5x its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
DNA Damage Assessment
The hallmark of PARP inhibitor action is the accumulation of DNA double-strand breaks (DSBs).[17] The most sensitive marker for DSBs is the phosphorylation of histone variant H2AX at serine 139, termed γ-H2AX.[18]
Protocol 2.2.1: γ-H2AX Foci Immunofluorescence Assay
This assay visualizes and quantifies DSBs as distinct nuclear foci.[18][19]
Materials:
-
Glass coverslips or imaging-compatible multi-well plates
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.3% Triton X-100 in PBS[18]
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS[18]
-
Primary Antibody: Anti-phospho-Histone H2AX (Ser139) antibody.
-
Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After 24 hours, treat with the test compound for a relevant period (e.g., 24 hours).
-
Fixation: Remove medium, wash once with PBS, and fix cells with 4% PFA for 20-30 minutes at room temperature.[18]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.3% Triton X-100 in PBS for 30 minutes to permeabilize the nuclear membrane.[18]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.[18]
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in blocking buffer (e.g., 1:200 to 1:800 dilution). Incubate overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[18]
-
Counterstaining and Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium containing DAPI.[18]
-
Imaging: Acquire images using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
Data Analysis: Quantify the number of distinct γ-H2AX foci per nucleus using automated image analysis software like ImageJ/Fiji.[18] A significant, dose-dependent increase in the average number of foci per cell indicates the induction of DNA double-strand breaks.
Section 3: Functional Outcome Assessment
The cellular response to extensive DNA damage often involves halting the cell cycle to allow time for repair. If the damage is irreparable, it triggers apoptosis. Analyzing the cell cycle distribution provides insight into this functional outcome.
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]
Materials:
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).[21]
-
RNase A (100 µg/mL).[21]
Procedure:
-
Cell Harvesting: Treat and harvest cells (1-5 x 10⁶) as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[21][22]
-
Storage: Fixed cells can be stored at 4°C for at least 30 minutes or up to several weeks.[21]
-
Rehydration & Staining: Centrifuge the fixed cells (800 x g for 5 min). Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[20]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[23]
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
Data Interpretation: The resulting histogram of DNA content will show distinct peaks.
-
G0/G1 Phase: The first peak, representing cells with a 2n DNA content.
-
S Phase: The region between the two peaks, representing cells actively replicating their DNA.
-
G2/M Phase: The second peak, representing cells with a 4n DNA content. A potent PARP inhibitor is expected to cause an accumulation of cells in the S and G2/M phases, indicative of cell cycle arrest due to DNA damage.[20]
Section 4: Integrated Experimental Workflow
The characterization of a novel phthalazinone derivative should follow a logical progression from broad phenotypic screening to specific, target-oriented mechanistic assays.
Caption: Logical workflow for characterizing novel phthalazinone derivatives.
Summary of Expected Results for a Potent PARP Inhibitor
| Assay | Expected Outcome | Rationale |
| Cell Viability (MTT/XTT) | Decreased cell viability, especially in HR-deficient cells (e.g., Capan-1). | Synthetic lethality leads to selective killing of cancer cells with DNA repair defects.[9] |
| Apoptosis (Annexin V) | Increased percentage of Annexin V positive cells (early and late apoptosis). | Irreparable DNA damage triggers programmed cell death.[8][16] |
| DNA Damage (γ-H2AX) | Significant, dose-dependent increase in the number of nuclear γ-H2AX foci. | Inhibition of SSB repair leads to the formation of DSBs during DNA replication.[18] |
| Cell Cycle (PI Staining) | Accumulation of cells in S and G2/M phases. | DNA damage checkpoints are activated to halt cell division and attempt repair.[20] |
References
-
ChemInform Abstract. (2025). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Retrieved from [Link]
-
Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry. Retrieved from [Link]
- Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-82.
-
PubMed. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Retrieved from [Link]
-
PubMed. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]
-
Consensus. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Retrieved from [Link]
-
NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
NIH. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
NIH. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
Targeted Oncology. (2013). The Mechanism of Action of Olaparib. Retrieved from [Link]
-
LYNPARZA® (olaparib). (n.d.). Mechanism of Action for Advanced Ovarian Cancer. Retrieved from [Link]
-
J-Stage. (2025). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Bio-protocol. (2025). Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis. Retrieved from [Link]
-
J-Stage. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]
-
JoVE. (2022). Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. Retrieved from [Link]
-
ResearchGate. (2025). Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells. Retrieved from [Link]
-
Springer Protocols. (2023). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Retrieved from [Link]
-
MDPI. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]
-
NIH. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PARP assay kits [bioscience.co.uk]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. scribd.com [scribd.com]
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl (1-oxophthalazin-2(1H)-yl)acetate Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalazinone Scaffold in Modern Drug Discovery
The phthalazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the design of targeted therapies. Phthalazinone derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of key enzymes involved in cancer and inflammation, such as Poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptor (VEGFR), and cyclooxygenase (COX).[1][4][5] The approved PARP inhibitor Olaparib, for instance, features a phthalazinone moiety, underscoring the clinical significance of this chemical class.[6]
This guide focuses on ethyl (1-oxophthalazin-2(1H)-yl)acetate , a versatile starting material for generating a library of novel phthalazinone derivatives for Structure-Activity Relationship (SAR) studies. We will provide a comprehensive overview of its synthesis, strategies for chemical diversification, and detailed protocols for biological evaluation, primarily focusing on PARP inhibition as an exemplary target. The methodologies outlined herein are designed to empower researchers to systematically explore the chemical space around the phthalazinone core, identify key structural determinants of activity, and ultimately accelerate the discovery of potent and selective therapeutic candidates.
Section 1: Synthesis of the Core Scaffold
The journey of an SAR campaign begins with the robust and scalable synthesis of the core chemical scaffold. This compound serves as an ideal starting point due to the reactive handles it possesses for subsequent modifications.
Protocol 1: Synthesis of this compound
This protocol describes the chemoselective N-alkylation of 2H-phthalazin-1-one. The nitrogen atom at the 2-position is a stronger nucleophile than the exocyclic oxygen, driving the reaction towards the desired N-substituted product.[7]
Materials:
-
2H-phthalazin-1-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2H-phthalazin-1-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes to facilitate salt formation.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.
Characterization: The structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The ¹H NMR spectrum is expected to show a characteristic singlet for the methylene protons (N-CH₂-CO) around 4.8-5.0 ppm and signals for the ethyl group (a quartet and a triplet).[7]
Section 2: Designing and Synthesizing a Focused Chemical Library
With the core scaffold in hand, the next step is to design and synthesize a library of analogues. A well-designed library systematically probes the effects of modifying different parts of the molecule. The ethyl acetate moiety is a prime handle for diversification. It can be hydrolyzed to a carboxylic acid, which is then coupled to a wide array of amines to explore the impact of different substituents on biological activity.
SAR Diversification Strategy
The diagram below illustrates the key points of diversification on the this compound scaffold. The primary focus is the conversion of the ethyl ester to a diverse library of amides (R¹). A secondary diversification point involves modifications to the phthalazinone ring itself (R²), which would be introduced prior to the N-alkylation step.
Caption: Workflow for SAR library generation from the core scaffold.
Protocol 2: Amide Library Synthesis via Amide Coupling
This protocol involves two steps: saponification of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Step A: Hydrolysis to (1-Oxophthalazin-2(1H)-yl)acetic acid
-
Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate. The desired carboxylic acid can be isolated after drying and solvent evaporation.
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF or Dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a base, typically Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir for 10-15 minutes, then add the desired primary or secondary amine (1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Work up the reaction by diluting with water and extracting with ethyl acetate or DCM.
-
Purify the resulting amide derivative by column chromatography or preparative HPLC.
Section 3: Protocols for Biological Evaluation
The phthalazinone scaffold is a known PARP inhibitor.[1][6] Therefore, a primary screen to assess the biological activity of the newly synthesized library should focus on PARP inhibition. This is followed by a cellular assay to confirm on-target activity and assess cytotoxicity.
The Role of PARP in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair via the Base Excision Repair (BER) pathway.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (Homologous Recombination deficiency), cells become highly reliant on PARP for survival.[9] Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and synthetic lethality, making PARP inhibitors a powerful targeted cancer therapy.[9][10]
Protocol 3: In Vitro PARP1 Chemiluminescent Inhibition Assay
This protocol is based on the principles of commercially available kits that measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[11]
Materials:
-
Universal Chemiluminescent PARP Assay Kit (e.g., from Trevigen, BPS Bioscience)
-
Synthesized phthalazinone derivatives (test compounds)
-
Olaparib or similar known PARP inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well white plates
-
Microplate luminometer
Assay Workflow:
Caption: Step-by-step workflow for the chemiluminescent PARP1 assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and control in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the reaction components as specified by the kit manufacturer, typically including PARP1 enzyme, histone substrate, and activated DNA.
-
Initiate Reaction: Add the test compounds at various concentrations to the wells. Include wells for vehicle control (DMSO, 0% inhibition) and a potent known inhibitor (100% inhibition).
-
Incubation: Add the reaction substrate (biotinylated NAD+) to all wells to start the reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and perform the detection steps. This involves washing the plate and then adding a streptavidin-horseradish peroxidase (Strep-HRP) conjugate, which binds to the biotinylated PAR chains attached to the histones.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescent signal on a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0%) and positive (100%) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
Protocol 4: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is crucial for confirming that the observed PARP inhibition translates to anti-proliferative effects in a relevant cancer cell line (e.g., BRCA-deficient Capan-1 pancreatic cancer cells).[6]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., Capan-1) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value for each compound.
Section 4: Data Interpretation and Iterative SAR
The goal of the SAR study is to build a clear picture of how chemical structure relates to biological activity. This is an iterative process.
Data Collation and Analysis
Summarize the results in a structured table to easily compare the compounds.
| Compound ID | R¹ Substituent | PARP1 IC₅₀ (nM) | Capan-1 IC₅₀ (µM) |
| Scaffold | -OEt | >10,000 | >50 |
| Cpd-01 | -NH-propyl | 5,200 | 35.6 |
| Cpd-02 | -NH-benzyl | 850 | 10.2 |
| Cpd-03 | -NH-(4-F-Bn) | 430 | 5.1 |
| Cpd-04 | -Morpholino | 1,500 | 18.4 |
Data shown are hypothetical for illustrative purposes.
Interpretation:
-
Observation: Converting the ester to a simple alkyl amide (Cpd-01) provides a modest increase in activity.
-
Hypothesis: The amide NH may be forming a key hydrogen bond.
-
Observation: Introducing an aromatic ring (Cpd-02, benzyl) significantly improves potency. Adding an electron-withdrawing fluorine (Cpd-03) further enhances activity.
-
Hypothesis: A hydrophobic pocket likely exists that accommodates the benzyl group, and electronic modifications can fine-tune this interaction.
-
Observation: A bulky, polar group like morpholine (Cpd-04) is less tolerated than the benzyl group.
-
Hypothesis: The pocket may have steric limitations or prefer hydrophobic interactions.
The Iterative SAR Cycle
The insights gained from the initial library should guide the design of the next generation of compounds. This iterative cycle is the engine of drug discovery.
Caption: The iterative cycle of structure-activity relationship studies.
Conclusion
This compound is a highly valuable and tractable starting point for conducting SAR studies on the phthalazinone scaffold. Through systematic modification of its ester functionality and biological evaluation using robust in vitro and cellular assays, researchers can efficiently map the structural requirements for potent target engagement. The protocols and strategies detailed in this guide provide a comprehensive framework for identifying novel phthalazinone derivatives with therapeutic potential, particularly in the realm of targeted oncology.
References
-
Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research. Available at: [Link]
-
Abulkhair, H. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports. Available at: [Link]
-
PARP Assays. (n.d.). BPS Bioscience. Available at: [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. Available at: [Link]
-
PARP assay kits. (n.d.). Cambridge Bioscience. Available at: [Link]
-
Zhang, J., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. Available at: [Link]
-
Pharmacological activities of various phthalazine and phthalazinone derivatives. (2019). ResearchGate. Available at: [Link]
-
Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. PubMed. Available at: [Link]
-
Hameed, A., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie. Available at: [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. Available at: [Link]
-
Mateo, J., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. The Journal of Molecular Diagnostics. Available at: [Link]
-
Pharmacological activities of various phthalazine and phthalazinone derivatives. (2019). Semantic Scholar. Available at: [Link]
-
Bayoumi, H. H., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega. Available at: [Link]
-
Mourad, A. E., et al. (2021). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
El Sayed, M. T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]
-
Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. Available at: [Link]
-
Micale, N., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Potocki, S., et al. (2014). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 3. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP assay kits [bioscience.co.uk]
- 9. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl (1-oxophthalazin-2(1H)-yl)acetate
Welcome to the dedicated technical support guide for the purification of ethyl (1-oxophthalazin-2(1H)-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the purification of this and related phthalazinone derivatives. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My isolated this compound has a persistent yellow or brown tint, even after initial attempts at recrystallization. How can I obtain a pure, white solid?
A1: The presence of color in your sample typically indicates highly conjugated organic impurities that co-crystallize with your product due to similar solubility profiles. Standard recrystallization alone may be insufficient to remove them.
Root Cause Analysis: Colored impurities often arise from side reactions or the degradation of starting materials and are notoriously difficult to separate. Their planarity and extended π-systems can lead to strong intermolecular interactions, causing them to be trapped within your product's crystal lattice.
Recommended Solutions:
-
Decolorization with Activated Charcoal: This is the most direct method for removing colored impurities. Activated charcoal possesses a high surface area and porous structure that effectively adsorbs large, conjugated molecules.[1]
-
Protocol: During recrystallization, after your crude product has completely dissolved in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Swirl and heat the mixture gently for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Allow the clear, hot filtrate to cool slowly to induce crystallization.[1]
-
Expert Tip: Overuse of charcoal can significantly reduce your yield as it may also adsorb your desired product. Use it sparingly and only when necessary.
-
-
Column Chromatography: If charcoal treatment is ineffective or causes significant yield loss, column chromatography is the most reliable alternative.[1]
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase. By carefully selecting the stationary and mobile phases, you can achieve excellent separation of your target compound from colored impurities.
-
Implementation: A silica gel stationary phase with a hexane/ethyl acetate eluent system is a common starting point for phthalazinone derivatives.[2] The optimal solvent ratio should be determined by prior analysis using Thin Layer Chromatography (TLC).
-
Q2: I am struggling to induce crystallization of my compound from the solution. It either remains an oil or a supersaturated solution. What steps can I take?
A2: Failure to crystallize is a common issue often related to solvent choice, solution concentration, or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Optimize Your Solvent System: The ideal recrystallization solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures.[1] If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be highly effective.
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate, ethanol). Then, add the "poor" solvent (e.g., hexane, water) dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Induce Nucleation: Spontaneous crystallization requires the formation of a stable nucleus. This can be encouraged manually.
-
Seeding: Add a single, tiny crystal of pure this compound to the cooled, supersaturated solution. This provides a template for crystal growth.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[1]
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature undisturbed, and then move it to a refrigerator or ice bath to maximize recovery.[1]
-
Q3: My compound shows poor separation on a silica gel column, resulting in broad, overlapping fractions. How can I improve the resolution?
A3: Poor resolution during column chromatography is typically due to an incorrect solvent system, improper column packing, or overloading the column.[1]
Optimization Strategies:
-
Master the TLC: Thin Layer Chromatography is your most critical tool for optimizing column separation. Before running any column, meticulously test different solvent systems (e.g., varying ratios of hexane/ethyl acetate).
-
Target Rf Value: Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[1] An Rf in this range provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
-
-
Refine Column Packing and Sample Loading:
-
Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which cause "channeling" and lead to poor separation.[1]
-
Loading: Dissolve your crude sample in the absolute minimum amount of the eluent or a slightly more polar solvent. Load it onto the column in a narrow, concentrated band. A wide sample band is a primary cause of broad, overlapping fractions.[1]
-
-
Consider Alternative Stationary Phases: If silica gel (which is slightly acidic) fails to provide adequate separation, consider other options. Alumina (available in acidic, neutral, or basic forms) can offer different selectivity. For highly polar compounds, reverse-phase silica (C18) with a more polar solvent system (e.g., water/acetonitrile) may be necessary.[1]
Purification Workflow Selection
The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities. This diagram outlines a decision-making process.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Key identifiers for this compound are:
-
Molecular Formula: C₁₂H₁₂N₂O₃[3]
-
Molecular Weight: 232.23 g/mol [3]
-
Appearance: Typically a white to off-white solid.
Q2: What are the likely impurities from the synthesis of this compound?
A2: A common synthesis involves the N-alkylation of 2H-phthalazin-1-one with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate).[4][5] Potential impurities include:
-
Unreacted Starting Materials: Residual 2H-phthalazin-1-one or ethyl haloacetate.
-
Side Products: Dimerization by-products from the reaction of 2-(2-bromoethyl)phthalazinones have been reported in similar syntheses.[6]
-
Hydrolysis Product: The corresponding carboxylic acid if the ester is hydrolyzed during workup or purification.
Q3: What solvent systems are generally recommended for the purification of this compound?
A3: Based on its structure and data from related compounds, the following systems are recommended:
| Purification Method | Recommended Solvent Systems | Rationale & Notes |
| Recrystallization | Ethanol, Ethyl Acetate, or binary systems like Ethyl Acetate/Hexane.[1] | The compound is expected to have good solubility in polar organic solvents when hot and poor solubility when cold. Hexane acts as an anti-solvent. |
| Column Chromatography | Hexane/Ethyl Acetate gradients (e.g., starting from 4:1 to 1:1).[2] | This system provides a good polarity range to elute the moderately polar product from the non-polar (impurities) and polar (baseline) regions. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Charcoal
-
Dissolution: In an Erlenmeyer flask, place the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization: Remove the flask from the heat source. Cautiously add a small spatula tip of activated charcoal (approx. 1-2% w/w of your compound).[1]
-
Hot Filtration: Swirl the mixture and gently heat for 5-10 minutes. While still hot, filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent composition (e.g., 2:1 Hexane:Ethyl Acetate) by running TLC plates to achieve an Rf value of 0.2-0.4 for the target compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add the sample solution to the top of the silica bed in a narrow band.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes and monitor the elution process using TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions containing your product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and solving low purity issues after an initial purification attempt.
Caption: Troubleshooting flowchart for low product purity.
References
- Technical Support Center: Purification of Phthalazine Derivatives. Benchchem.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH).
- Ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate. Aurum Pharmatech.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.
- Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurumpharmatech.com [aurumpharmatech.com]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Ethyl (1-Oxophthalazin-2(1H)-yl)acetate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of ethyl (1-oxophthalazin-2(1H)-yl)acetate, a key intermediate in medicinal chemistry. Phthalazinone derivatives are widely recognized for their diverse biological activities, making their efficient synthesis crucial for further research and development.[1][2][3] This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during the two-step synthesis process, providing not just solutions but the underlying chemical principles to empower your experimental design.
Visual Overview: Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. First, the phthalazinone core is constructed via cyclocondensation. Second, the nitrogen at the 2-position is alkylated with an ethyl acetate moiety.
Caption: Two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This guide is divided into two sections, addressing potential issues in each major step of the synthesis.
Section A: Troubleshooting the Phthalazinone Core Synthesis (Step 1)
Q1: My initial cyclization reaction to form the phthalazin-1(2H)-one intermediate is giving a very low yield. What are the common causes?
Low yield in this step often points to three primary areas: incomplete reaction, formation of side products, or issues with product isolation.
-
Incomplete Reaction: The condensation between the carbonyl group of 2-formylbenzoic acid and hydrazine is the crucial first phase.[4][5] If the reaction stalls, it could be due to suboptimal pH or temperature. The reaction is typically performed in a protic solvent like ethanol or methanol, sometimes with a mild acid catalyst like ammonium chloride to facilitate hydrazone formation.[5] Ensure the reaction is heated sufficiently (reflux is common) to drive the cyclization.[6]
-
Side Products: The starting material, 2-formylbenzoic acid, can be sensitive. An alternative and often cleaner route involves using 2-acylbenzoic acids with 1,1'-carbonyldiimidazole (CDI) to form a reactive acylimidazole intermediate before adding hydrazine.[7] This method provides better control and can minimize side reactions.
-
Product Isolation: Phthalazin-1(2H)-one often crystallizes directly from the reaction mixture upon cooling.[4][7] If your product is more soluble in the chosen solvent, you may need to reduce the solvent volume under reduced pressure before cooling to induce crystallization. Ensure the post-reaction wash is appropriate; washing with cold ethanol or water is typical to remove unreacted hydrazine and other impurities without dissolving the product.
Q2: I am observing a significant amount of unreacted 2-formylbenzoic acid via TLC/LC-MS. How can I improve conversion?
This is a clear indication that the initial condensation is not going to completion. Consider the following:
-
Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate is often used, a large excess can sometimes complicate purification. A molar ratio of 1:1.1 to 1:1.5 (2-formylbenzoic acid:hydrazine hydrate) is a good starting point.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If the starting material spot persists even after several hours at reflux, it's possible the activation energy for the final cyclization is not being met. Ensure your reflux temperature is adequate for the solvent used.
-
Catalysis: As mentioned, the use of a catalyst like NH4Cl can promote the initial hydrazone formation, which is often the rate-limiting step.[5] A study reported high yields (80-94%) for similar syntheses at room temperature by employing NH4Cl in methanol.[5]
Q3: My isolated phthalazinone is impure, and I suspect hydrazine-related impurities. How can I minimize these and purify the product?
Residual hydrazine is a common challenge, particularly in large-scale reactions, as it can be entrained within the product crystals.[7]
-
Controlled Crystallization: A robust method to control hydrazine levels involves a one-pot, two-step process where 2-acylbenzoic acid is first activated with CDI. The subsequent controlled addition of aqueous hydrazine allows the phthalazinone product to crystallize out of the solution, which is key to minimizing the inclusion of hydrazine impurities.[7]
-
Washing: Thoroughly wash the filtered solid with a suitable solvent. Cold water is effective for removing hydrazine salts.
-
Recrystallization: If impurities persist, recrystallization from a solvent like ethanol is a standard and effective purification method.[6]
Section B: Troubleshooting the N-Alkylation Reaction (Step 2)
Q4: The N-alkylation of my phthalazinone with ethyl bromoacetate is inefficient. What are the key parameters to optimize?
Low yield in this SN2 reaction is typically a result of an inappropriate choice of base, solvent, or temperature, or poor quality of reagents.
Caption: Troubleshooting workflow for the N-alkylation step.
-
Choice of Base: The base's role is to deprotonate the N-H of the phthalazinone's lactam structure, forming a nucleophilic anion. The strength of the base is critical.
-
Strong Bases (e.g., NaH): Sodium hydride in an anhydrous aprotic solvent like DMF or THF is highly effective. It irreversibly deprotonates the nitrogen, leading to a high concentration of the nucleophile.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in solvents like acetone or DMF.[8][9] They are easier to handle than NaH but may require higher temperatures or longer reaction times to achieve full conversion. Potassium carbonate is a common and cost-effective choice.[8]
-
-
Solvent: A polar aprotic solvent like DMF, DMSO, or acetone is generally preferred. These solvents solvate the cation (e.g., Na⁺ or K⁺) but not the phthalazinone anion, leaving it "naked" and highly nucleophilic.
-
Temperature: Reactions with weaker bases often require heating (reflux) to proceed at a reasonable rate.[8] However, excessive heat can lead to decomposition or side reactions. Monitor the reaction by TLC to find the optimal balance. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and potentially increase yields.[10]
-
Reagent Quality: Ensure the phthalazinone intermediate is pure and dry. The alkylating agent, ethyl bromoacetate or chloroacetate, should be of high purity. The solvent must be anhydrous, especially when using reactive bases like NaH.
Q5: I am seeing byproducts that I suspect are from O-alkylation instead of the desired N-alkylation. How can I favor N-alkylation?
The phthalazinone anion is an ambident nucleophile , meaning it can react at either the nitrogen or the oxygen atom (from its lactim tautomer).[11][12] The ratio of N- to O-alkylation is influenced by several factors, a concept explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle.[13] The nitrogen center is a "softer" nucleophile, while the oxygen is "harder."
-
Favoring N-Alkylation (the desired outcome): N-alkylation is typically the major product under most conditions for this system.[8] To maximize it, use a polar aprotic solvent (DMF, DMSO). These solvents do not strongly solvate the anion, allowing the reaction to be under kinetic control, which favors attack by the more nucleophilic nitrogen.
-
Conditions that may increase O-Alkylation: While less common for this specific reaction, factors that favor O-alkylation in similar systems include the use of polar protic solvents (which can hydrogen-bond with the nitrogen, making the oxygen more available) and "harder" electrophiles.
If O-alkylation is a persistent issue, confirming the structure of the byproduct by ¹H-NMR, ¹³C-NMR, and HMBC experiments is crucial.[14]
Q6: My reaction is sluggish and requires over 24 hours. How can I accelerate it?
-
Increase Temperature: If the reaction is being run at room temperature, gently heating to 50-80 °C can significantly increase the rate.
-
Use a More Active Halide: Ethyl bromoacetate is more reactive than ethyl chloroacetate. If you are using the chloro- variant, switching to the bromo- may speed up the reaction.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or iodide (TBAI) can be very effective, especially with bases like K₂CO₃ in a biphasic system or in solvents like acetone. The catalyst helps shuttle the phthalazinone anion into the organic phase, increasing its proximity to the alkylating agent.[10]
-
Microwave Irradiation: As noted before, microwave synthesis is a powerful tool for accelerating slow reactions and can often improve yields.[10][15]
Q7: After workup, my final product is difficult to purify from unreacted phthalazinone. What are some recommended strategies?
This indicates an incomplete reaction. First, address the reaction conditions using the advice above to drive the reaction to completion. For purification:
-
Aqueous Workup: After the reaction, quenching with water and extracting with an organic solvent (like ethyl acetate or dichloromethane) is standard. Washing the organic layer with water and then brine will help remove the base and salt byproducts.
-
Column Chromatography: This is the most reliable method for separating the more polar starting material (phthalazinone) from the less polar product (this compound). A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield a highly pure product.
Summary of N-Alkylation Reaction Conditions
| Base | Solvent | Temperature | Notes | Reference |
| Anhydrous K₂CO₃ | Acetone/DMF (1:1) | Reflux | A common, effective method for complete N-alkylation. | [8] |
| K₃PO₄ | DMF | 0 °C to RT | Used for alkylation of related aminoalkyl phthalazinones. | [16] |
| NaH | THF | Not specified | A strong base option for ensuring complete deprotonation. | [9] |
| Anhydrous K₂CO₃ | Anhydrous Acetone | Reflux | Standard conditions for alkylating phthalazinone derivatives. | [17] |
General Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Phthalazin-1(2H)-one (Step 1)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in ethanol (5-10 mL per gram of starting material).
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30-60 minutes to promote crystallization.
-
Filtration & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold ethanol and then cold water to remove impurities.
-
Drying: Dry the white solid product under vacuum to a constant weight. The product can be used in the next step or recrystallized from ethanol if necessary.
Protocol 2: N-Alkylation to form this compound (Step 2)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phthalazin-1(2H)-one (1.0 eq) and anhydrous DMF (5-10 mL per gram).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the suspension.
-
Alkylating Agent Addition: Add ethyl bromoacetate (1.1 - 1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield the final product.
References
- BenchChem Technical Support Team. (2025). A Technical Guide to the Historical Synthesis of Phthalazone. Benchchem.
- Patil, A. M. et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications.
- Mennen, S. M. et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development.
- El-Sayed, S. M. et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
- Emam, S. M. et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ProQuest.
- Emam, S. M. et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
- Google Patents. (n.d.).
- Unknown. (n.d.). Phthalazinone.
- BenchChem Technical Support Team. (2025).
- Czompa, A. et al. (n.d.). N-Alkylation of phthalazin-1(2H)-one (3).
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A).
- Czompa, A. et al. (2024).
- Mathé-Allainmat, M. et al. (2021). Rational modification, synthesis and biological evaluation of N-substituted phthalazinone derivatives designed to target interleukine-15 protein. PubMed.
- Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- Roda, G. et al. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.
- Bakthavatsalam, S. et al. (n.d.). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
- Tran, H-A. et al. (n.d.). Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate.
- Organic Chemistry Portal. (n.d.).
- Moustafa, A. H. et al. (2015). Synthesis, Antiviral, and Antimicrobial Activity of N‐ and S‐Alkylated Phthalazine Derivatives. Journal of Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rational modification, synthesis and biological evaluation of N-substituted phthalazinone derivatives designed to target interleukine-15 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bu.edu.eg [bu.edu.eg]
- 12. longdom.org [longdom.org]
- 13. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Alternative methods for the alkylation of heterocycles - American Chemical Society [acs.digitellinc.com]
- 16. mdpi.com [mdpi.com]
- 17. sci-hub.box [sci-hub.box]
Technical Support Center: Improving the Solubility of Ethyl (1-oxophthalazin-2(1H)-yl)acetate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the solubility of ethyl (1-oxophthalazin-2(1H)-yl)acetate and its derivatives. The phthalazinone scaffold is a crucial pharmacophore in drug discovery, but its derivatives often exhibit poor aqueous solubility, posing significant challenges for formulation and bioavailability.[1][2] This resource offers a structured approach to troubleshooting these issues, grounded in established scientific principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low solubility in aqueous buffers. What are the initial steps I should take to address this?
A1: Low aqueous solubility is a common challenge with heterocyclic compounds like phthalazinone derivatives.[1] The initial approach should focus on understanding the physicochemical properties of your specific derivative and systematically exploring fundamental formulation strategies.
Here’s a logical workflow to begin with:
-
Comprehensive Characterization: Before attempting to improve solubility, ensure you have thoroughly characterized your compound. This includes confirming its identity and purity, as well as determining its melting point and any polymorphic forms.
-
pH-Solubility Profile: Since phthalazinone derivatives contain nitrogen atoms, their solubility can be highly dependent on pH.[3][4][5] The first experimental step is to determine the pH-solubility profile of your compound. This will reveal if your molecule is ionizable and at what pH the solubility is maximized.
-
Co-solvent Screening: If pH modification alone is insufficient, the next step is to screen a panel of pharmaceutically acceptable co-solvents. Co-solvents work by reducing the polarity of the aqueous medium, which can significantly enhance the solubility of non-polar compounds.[6][7]
Troubleshooting Guides & Detailed Protocols
Issue 1: Inconsistent Solubility Results
Possible Cause: You may be observing variability in your solubility measurements due to issues with achieving equilibrium, the presence of different solid-state forms (polymorphs), or the analytical method itself.
Troubleshooting & Optimization Strategy:
To ensure reproducible and accurate solubility data, it is crucial to employ a standardized and rigorous experimental protocol. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[8][9]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of your solid this compound derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[10][11][12]
Issue 2: Limited Success with pH and Co-solvent Adjustments
Possible Cause: For highly lipophilic derivatives, simple pH and co-solvent modifications may not achieve the desired solubility enhancement. In such cases, more advanced formulation strategies are necessary.
Troubleshooting & Optimization Strategy:
When basic methods fall short, consider advanced formulation techniques such as the use of surfactants, cyclodextrins, or creating amorphous solid dispersions.
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | Ionization of the molecule, leading to increased interaction with polar water molecules.[6][13] | 10-100x | Only effective for ionizable compounds; risk of precipitation upon pH change. |
| Co-solvents | Reduces the polarity of the solvent system, making it more favorable for dissolving non-polar solutes.[6] | 10-500x | Potential for in vivo precipitation upon dilution; toxicity of some co-solvents. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[14] | 100-1000x | Potential for GI irritation; complex formulation development. |
| Cyclodextrins | Form inclusion complexes with the drug, shielding the hydrophobic regions from water.[13][14] | 100-5000x | Can be limited by the stoichiometry of complexation; potential for toxicity at high concentrations.[15] |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix in an amorphous state to prevent crystallization and enhance dissolution.[16][17] | 100-10,000x | Physical stability of the amorphous form can be a challenge. |
Experimental Protocol: Screening for Surfactant-Based Solubility Enhancement
-
Surfactant Selection: Choose a range of non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) and ionic surfactants (e.g., Sodium Dodecyl Sulfate).
-
Concentration Gradient: Prepare a series of aqueous solutions of each surfactant at concentrations above and below their critical micelle concentration (CMC).
-
Solubility Measurement: Determine the solubility of your phthalazinone derivative in each surfactant solution using the shake-flask method described previously.
-
Data Analysis: Plot the solubility of your compound as a function of surfactant concentration to identify the most effective surfactant and its optimal concentration range.
Issue 3: Poor in vivo Bioavailability Despite Improved in vitro Solubility
Possible Cause: Even with enhanced solubility in vitro, poor permeability, first-pass metabolism, or efflux transporter activity can limit oral bioavailability.
Troubleshooting & Optimization Strategy:
If in vitro solubility is no longer the limiting factor, the focus should shift to overcoming biological barriers. A prodrug approach is a powerful chemical modification strategy to improve a drug's pharmacokinetic properties.[18][19][20][21]
Visualization: Prodrug Strategy Workflow
Caption: A logical workflow for considering a prodrug approach.
Conceptual Protocol: Designing a Water-Soluble Prodrug
-
Identify a Functional Handle: The this compound structure contains an ester group that can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be re-esterified with a hydrophilic promoiety.
-
Select a Promoiet: Choose a promoiety that will significantly increase water solubility. Common choices include polyethylene glycol (PEG) chains, amino acids, or phosphate groups.[18][19][22] For example, creating an ester with a short PEG chain can dramatically improve aqueous solubility.
-
Synthesis and Characterization: Synthesize the prodrug and confirm its structure and purity.
-
Evaluate Prodrug Properties:
-
Solubility: Measure the aqueous solubility of the prodrug.
-
Stability: Assess the chemical stability of the prodrug at different pH values (e.g., pH 1.2, 6.8, 7.4) to understand its stability in the gastrointestinal tract and bloodstream.
-
Conversion to Parent Drug: In the presence of relevant enzymes (e.g., esterases in plasma or liver microsomes), monitor the conversion of the prodrug back to the active parent drug.
-
By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively address the solubility challenges associated with this compound derivatives and advance the development of these promising therapeutic agents.
References
- Approaches to Improve Solubility of Poorly Water Soluble Drugs. (n.d.). Semantic Scholar.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Frizon, F., de Oliveira, M. A., & Donaduzzi, C. M. (2014). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Controlled Release, 196, 298-311. [Link]
- Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
- Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. (n.d.). DFE Pharma.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals.
- A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. (n.d.). BenchChem.
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data, 64(3), 883-886. [Link]
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- solubility experimental methods.pptx. (n.d.). Slideshare.
- [Synthesis and physicochemical and biological characteristics of phthalazine derivatives]. (1989).
- On the Measurement of Solubility. (n.d.). ResearchGate.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Prodrug Strategies for Enhanced Solubility. (n.d.). Scribd.
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert Opinion on Drug Discovery, 13(9), 841-856. [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. (2022). ACS Omega, 7(25), 21583-21596. [Link]
- Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (n.d.). ResearchGate.
-
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
- Shan, X. (2022). Improving the Methods of Solubility and Drug Design in a Prodrug. Journal of Harmonized Research in Pharmacy, 11(1), 178.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent.
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(21), 14895-14911. [Link]
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (n.d.). ProQuest.
- Technical Support Center: Troubleshooting OCH Solubility Issues. (n.d.). BenchChem.
-
El-Sayed, W. M., El-Dean, A. M. K., Hassan, A. S., El-Rayes, S. M., & Abdel-Aziz, M. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Future Medicinal Chemistry, 15(14), 1259-1280. [Link]
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (n.d.). ResearchGate.
-
Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research, 4(1). [Link]
- Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). (n.d.). ResearchGate.
- On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
-
Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2020). Molecules, 25(23), 5727. [Link]
- Technical Support Center: Enhancing the Bioavailability of Phthalazinone-Based Compounds. (n.d.). BenchChem.
- Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. (n.d.). ResearchGate.
- The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
-
Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems. (2024, September 23). Pearson. Retrieved from [Link]
- On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (n.d.). ResearchGate.
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Base Properties of Nitrogen Heterocycles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. johronline.com [johronline.com]
- 22. scribd.com [scribd.com]
Overcoming challenges in scaling up "ethyl (1-oxophthalazin-2(1H)-yl)acetate" synthesis
Technical Support Center: Synthesis of Ethyl (1-oxophthalazin-2(1H)-yl)acetate
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or scaling up this important synthetic intermediate. Phthalazinone derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2][3][4][5] The successful and scalable synthesis of this specific ester is crucial for downstream applications, yet it presents distinct challenges that require a nuanced understanding of the underlying chemical principles.
This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into overcoming common hurdles, optimizing reaction conditions, and ensuring the robust, reproducible synthesis of your target compound.
Core Principles: The N- vs. O-Alkylation Challenge
The primary challenge in synthesizing this compound lies in the alkylation of the phthalazin-1(2H)-one precursor. The phthalazinone anion is an ambident nucleophile , meaning it possesses two nucleophilic centers: the nitrogen atom (N2) and the exocyclic oxygen atom (O1). Alkylation can therefore occur at either site, leading to the desired N-alkylated product or the undesired O-alkylated isomer, respectively.
Controlling the regioselectivity of this reaction is the most critical factor for achieving high yield and purity. The outcome is governed by a delicate interplay of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent, as dictated by principles such as Pearson's Hard and Soft Acids and Bases (HSAB) theory.[6] Generally, the nitrogen center is considered "softer" and the oxygen center "harder."
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: It's a two-step process. First, phthalazin-1(2H)-one is synthesized, typically by the condensation of 2-formylbenzoic acid or phthalic anhydride with hydrazine hydrate.[2][3] Second, the resulting phthalazinone is N-alkylated using an ethyl haloacetate (like ethyl bromoacetate or ethyl chloroacetate) in the presence of a base.[6]
Q2: Which alkylating agent is better: ethyl bromoacetate or ethyl chloroacetate?
A2: Ethyl bromoacetate is generally preferred due to its higher reactivity. The bromide ion is a better leaving group than the chloride ion, which often allows for milder reaction conditions (lower temperatures, shorter reaction times) and can lead to higher yields. However, it is also more expensive and a stronger lachrymator. If cost is a major concern and your system is reactive enough, ethyl chloroacetate can be a viable alternative, though it may require more forcing conditions.[7]
Q3: How do I confirm that I have synthesized the correct N-alkylated isomer and not the O-alkylated one?
A3: Spectroscopic analysis is definitive.
-
¹H NMR: The most telling signal is for the methylene protons (-CH₂-) of the acetate group. In the desired N-alkylated product, these protons typically appear as a singlet around δ 4.8-5.0 ppm. For the O-alkylated isomer, this signal would be shifted.
-
¹³C NMR: The carbonyl carbon of the phthalazinone ring (C=O) is a key indicator. In the N-alkylated product, this signal appears around δ 159-161 ppm.[8] The ester carbonyl will appear around δ 167-169 ppm.[6] The presence of the C=O signal from the ring confirms N-alkylation. In the O-alkylated product, this carbon becomes part of an ether linkage (C-O-Et) and its chemical shift would change significantly.
-
IR Spectroscopy: A strong carbonyl absorption band around 1660-1680 cm⁻¹ corresponding to the cyclic amide (lactam) carbonyl is characteristic of the N-alkylated product. This band would be absent in the O-alkylated isomer.
Troubleshooting Common Problems
Problem: My reaction is incomplete, and a large amount of starting phthalazinone remains.
-
Potential Cause 1: Ineffective Deprotonation. The base you are using may not be strong enough to fully deprotonate the phthalazinone N-H, or it may have poor solubility in your chosen solvent. For example, potassium carbonate (K₂CO₃) is a common choice, but it is a heterogeneous base and requires vigorous stirring and sometimes phase-transfer catalysts to be effective.
-
Solution 1:
-
Switch to a stronger base: Sodium hydride (NaH) is an excellent choice as it deprotonates the phthalazinone irreversibly. Use with caution in an appropriate anhydrous solvent like DMF or THF.
-
Improve base efficiency: If using K₂CO₃, ensure it is finely powdered and anhydrous. Increasing the reaction temperature can also improve its efficacy.
-
Check reagent quality: Ensure your base and solvent are anhydrous. Water will quench strong bases and hydrolyze your ester product.
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature. N-alkylation can be sluggish, especially with less reactive alkylating agents like ethyl chloroacetate.
-
Solution 2: Monitor the reaction by TLC or LC-MS. If the starting material is being consumed very slowly, consider increasing the temperature in 10-15 °C increments or extending the reaction time. A typical range is 60-80 °C in DMF.[9]
Problem: My final product is an oily mixture that is difficult to purify, and I see multiple spots on TLC.
-
Potential Cause: Formation of the O-alkylated Isomer. This is the most common side reaction. The formation of the isomeric impurity leads to purification challenges as it often has a similar polarity to the desired product.
-
Solution: The choice of solvent and base is critical to favor N-alkylation. This is where optimization is key.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred.[6][7] In DMF, the dissociation of the potassium-phthalazinone ion pair is enhanced, leaving a "freer" nucleophilic anion. The softer nitrogen atom is then more likely to attack the alkylating agent.
-
Base Choice: While strong bases like NaH ensure deprotonation, milder bases like K₂CO₃ are often used successfully and can sometimes provide better N/O selectivity by controlling the concentration of the reactive anion.
-
See the table below for a summary of common conditions.
-
Problem: My yield is low even after the starting material is consumed.
-
Potential Cause 1: Product Degradation. Prolonged exposure to high temperatures or strongly basic/acidic conditions during workup can cause hydrolysis of the ethyl ester functionality.
-
Solution 1:
-
Minimize reaction time: Once TLC/LC-MS shows consumption of the starting material, proceed to workup promptly.
-
Use a neutral workup: Quench the reaction by pouring it into cold water rather than an acidic solution. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layers with water and brine to remove the solvent (e.g., DMF) and salts.
-
-
Potential Cause 2: Mechanical Losses during Purification. The product may have moderate water solubility, or it may be difficult to separate from the O-alkylated isomer via column chromatography.
-
Solution 2:
-
Purification Strategy: Recrystallization is often the most effective method for purification on a larger scale. A solvent system like ethanol/water or ethyl acetate/hexane can be effective. For chromatography, use a shallow gradient and carefully chosen solvent system (e.g., hexane/ethyl acetate) to achieve separation.
-
Data & Protocols
Table 1: Solvent and Base Selection for N-Alkylation
This table summarizes common reaction conditions and their impact on regioselectivity. The optimal combination must be determined empirically for your specific setup.
| Base | Solvent | Temperature (°C) | Pros | Cons / Considerations |
| K₂CO₃ | Acetone | Reflux (56°C) | Mild conditions; easy to handle; often good N-selectivity.[6] | Heterogeneous reaction; may be slow; requires vigorous stirring. |
| K₂CO₃ | DMF | 60 - 80°C | Good solvent for substrates; homogeneous reaction possible.[9] | Higher risk of O-alkylation at elevated temps; DMF removal required. |
| NaH | Anhydrous DMF/THF | 0°C to RT | Irreversible deprotonation; drives reaction to completion. | Highly reactive (handle with care); can sometimes reduce N/O selectivity. |
| t-BuOK | THF | RT | Strong, soluble base. | Can promote elimination side reactions with some alkyl halides. |
Optimized Experimental Protocol: N-Alkylation of Phthalazin-1(2H)-one
This protocol is a robust starting point. Researchers should perform initial small-scale trials to confirm its suitability for their specific equipment and reagent batches.
Materials:
-
Phthalazin-1(2H)-one (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)
-
Ethyl Bromoacetate (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add phthalazin-1(2H)-one (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the phthalazinone.
-
Stirring: Begin vigorous stirring under a nitrogen atmosphere at room temperature.
-
Reagent Addition: Slowly add ethyl bromoacetate (1.1 eq) dropwise to the suspension over 15-20 minutes. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 volumes relative to the DMF used).
-
A precipitate of the crude product should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove DMF and inorganic salts.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from ethanol or an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.
-
Confirm the structure and purity using NMR, LC-MS, and IR as described in the FAQ section.
-
References
-
Estevez-Braun, A., & Teran, C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]
-
Hassan, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
- Various Authors. Phthalazinone. Textbook, Chapter reference. (Note: This appears to be a chapter from a larger collection or textbook, specific source URL is not available but content is relevant).
-
El-Sayed, W. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. [Link]
-
Cockcroft, X. L., et al. (2003). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 13(15), 2641-2644. (Note: A direct link to the full text was not available, referencing via ResearchGate). [Link]
-
Vila, N., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(21), 5193. [Link]
-
Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Semantic Scholar. (Note: This is a preprint or conference proceeding, full citation details may vary). [Link]
Sources
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. journaljpri.com [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Ethyl (1-oxophthalazin-2(1H)-yl)acetate
Welcome to the technical support center for the synthesis and analysis of ethyl (1-oxophthalazin-2(1H)-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are monitoring the N-alkylation of phthalazinone cores. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
Reaction Overview: Synthesis of this compound
The synthesis of this compound typically involves the N-alkylation of a phthalazinone precursor, such as 4-substituted-2H-phthalazin-1-one, with an ethyl haloacetate reagent (e.g., ethyl chloroacetate or ethyl bromoacetate).[1][2] This reaction is a chemoselective N-alkylation of an amide.[3] Monitoring the consumption of the starting phthalazinone and the formation of the desired ester product is critical for determining reaction completion and optimizing reaction conditions.
Caption: General N-alkylation reaction scheme.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[4] It allows for a quick assessment of the presence of starting material, the formation of the product, and the potential emergence of byproducts.
Frequently Asked Questions & Troubleshooting Guide (TLC)
Question: How do I select an appropriate mobile phase (solvent system) for my reaction?
Answer: The goal is to find a solvent system where the starting material and product have distinct and ideal Retention Factor (Rf) values. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Starting Point: For neutral organic molecules like these, a binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is an excellent starting point.[5]
-
Target Rf: Aim for an Rf of approximately 0.3-0.4 for your starting material.[6] This typically provides a good window to observe the appearance of the product, which is expected to have a slightly different Rf.
-
Polarity Adjustment:
-
If spots are too low (low Rf): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If spots are too high (high Rf): Decrease the polarity by reducing the proportion of the polar solvent.
-
| Solvent System (Hexane:Ethyl Acetate) | Expected Outcome | Rationale |
| 90:10 | Low Polarity | Suitable for very non-polar compounds. Spots will likely have low Rf values. |
| 70:30 | Medium Polarity | A common starting point for many reactions. Often provides good separation. |
| 50:50 | Higher Polarity | Used when compounds are more polar and require a stronger mobile phase to move up the plate. |
Question: My spots are streaking or "tailing." What causes this and how can I fix it?
Answer: Spot streaking or tailing is a common issue that can obscure results. It can be caused by several factors:[7][8]
-
Overloading: The most common cause is applying too much sample to the plate.[9] The stationary phase becomes saturated, and the compound cannot properly partition, leading to a streak.
-
Solution: Dilute your reaction aliquot before spotting it on the TLC plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry completely between applications to keep the initial spot size small.[6]
-
-
Compound Acidity/Basicity: The phthalazinone core has functional groups that can interact too strongly with the slightly acidic silica gel stationary phase.[10] This can cause tailing.
-
Sample Insolubility: If the sample does not fully dissolve in the mobile phase as it moves up the plate, it will streak.
-
Solution: Ensure the spotting solvent is volatile and that the sample is fully dissolved. If the initial spot is applied in a very polar solvent (like DMF or DMSO), it can cause issues. Diluting the aliquot in a less polar, more volatile solvent like dichloromethane or ethyl acetate before spotting is recommended.
-
Question: I can't see any spots on my TLC plate after running it. What should I do?
Answer: The phthalazinone ring system is aromatic and conjugated, making it UV-active.[11] However, if concentrations are very low or the compound is a poor quencher, you may need alternative visualization methods.
-
UV Light (254 nm): This should always be the first method you try.[12] Commercial TLC plates often contain a fluorescent indicator that glows green under short-wave UV light. UV-active compounds will "quench" this fluorescence and appear as dark spots.[11] Always circle the spots with a pencil while under the UV lamp, as they will disappear when the light is removed.[13]
-
Iodine Chamber: This is a semi-destructive method where the plate is exposed to iodine vapor. Iodine has an affinity for many organic compounds, especially aromatic and unsaturated systems, and will form temporary yellow-brown spots.[11] This is a good general-purpose visualization technique.
-
Chemical Stains: These are destructive methods where the plate is dipped in a reagent solution and then heated.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-use stain that reacts with any compound that can be oxidized (e.g., alkenes, alkynes, alcohols, aldehydes).[12] It will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can sometimes help differentiate between compounds with similar Rf values.[14]
-
Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate.
-
Prepare the TLC Plate: Using a pencil (never a pen), gently draw a straight baseline about 1 cm from the bottom of the plate. Mark three tick marks for your lanes: Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).[6]
-
Spot the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of your diluted starting material solution.
-
RM Lane: Use a separate capillary to spot a small aliquot of your reaction mixture.[15]
-
Co-spot Lane: First, spot the starting material. Then, carefully spot the reaction mixture directly on top of the SM spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane, especially if Rf values are very close.[15]
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Analyze the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp first, circling any visible spots. If necessary, proceed to iodine or a chemical stain for further visualization.
-
Interpret the Results: As the reaction progresses, you should observe the spot in the SM lane diminishing in intensity in the RM lane, while a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Caption: Troubleshooting workflow for TLC analysis.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For more quantitative and precise analysis, HPLC is the method of choice. It provides superior resolution and allows for the accurate determination of reaction conversion and purity. Given the aromatic nature of this compound, a Reversed-Phase HPLC (RP-HPLC) method is most appropriate.[16]
Frequently Asked Questions & Troubleshooting Guide (HPLC)
Question: I need to develop an HPLC method. Where do I start?
Answer: While a specific validated method may not be published, a standard RP-HPLC method for aromatic compounds is a reliable starting point.[16] A C18 column is the workhorse for reversed-phase chromatography. The mobile phase will typically consist of an aqueous component and an organic modifier.
Table: Recommended Starting RP-HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard analytical column offering good efficiency and capacity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | The acid improves peak shape for polar and ionizable compounds and is mass spectrometry compatible.[17] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Common organic solvents for RP-HPLC. ACN often provides sharper peaks and lower backpressure.[18][19] |
| Gradient | Start with a scouting gradient (e.g., 5% to 95% B over 15-20 minutes) | This will help determine the approximate elution strength needed for your compounds. You can then optimize to an isocratic or shorter gradient method. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or wavelength of max absorbance (λmax) | The phthalazinone chromophore makes UV detection highly suitable.[16] |
| Injection Volume | 5 - 10 µL | A typical volume to avoid column overload. |
Question: My HPLC peaks are showing significant tailing. What's the cause?
Answer: Peak tailing is when the back half of the peak is elongated. It is a common problem that negatively impacts resolution and integration.
-
Secondary Interactions: The most frequent cause for basic compounds is interaction with acidic residual silanol groups on the silica-based column packing.[20]
-
Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the flow path, causing tailing.[22][23]
-
Solution: Try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Question: My peaks are fronting. How do I solve this?
Answer: Peak fronting, where the front of the peak is sloped, often looks like a "shark fin."[24]
-
Column Overload: This is the most common cause of fronting.[24] You have injected too much sample mass onto the column, saturating the stationary phase.
-
Poor Sample Solubility/Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly at the point of injection, leading to fronting.[23]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If you must use a stronger solvent (like pure DMSO or DMF), ensure the injection volume is as small as possible.
-
Caption: Troubleshooting guide for HPLC peak asymmetry.
Protocol: Sample Preparation for HPLC Analysis
-
Quench the Reaction: Take a small aliquot (e.g., 50 µL) from the reaction mixture. Quench it by adding it to a vial containing a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction and dilute the sample.
-
Dilution: The initial dilution may need to be adjusted. The goal is to have the major component's peak height within the linear range of the detector. A starting dilution of 100-fold to 1000-fold is common.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into a clean HPLC vial. This step is critical to remove any particulate matter that could clog the HPLC system.
-
Analysis: Place the vial in the autosampler and run your HPLC method.
Part 3: Advanced Topics & FAQs
Question: How can I develop a "stability-indicating" HPLC method?
Answer: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. Developing such a method requires performing forced degradation studies.[25]
Forced Degradation (Stress Testing): This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[26] The goal is to achieve 5-20% degradation.[27] Common stress conditions include:[27][28]
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60-80 °C).[16]
-
Base Hydrolysis: 0.1 M NaOH at a controlled temperature.[16]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid material to dry heat (e.g., 70-105 °C).[16][29]
-
Photolytic Degradation: Exposing the solid or a solution to UV and visible light in a photostability chamber.[16]
After stressing the samples, they are analyzed by your HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.
References
-
HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. Available at: [Link]
-
Front Tailing HPLC & GC Peaks. Axion Labs. Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available at: [Link]
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. Available at: [Link]
-
TLC troubleshooting. ChemBAM. Available at: [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn. Available at: [Link]
-
Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Tailing in TLC - can anyone help?. (2013). ResearchGate. Available at: [Link]
-
Issues - Chemistry Teaching Labs. University of York. Available at: [Link]
-
Why does tailing happen in TLC?. (2021). Reddit. Available at: [Link]
-
TLC Visualization Methods. University of Colorado Boulder. Available at: [Link]
-
7.8: TLC Visualization Methods. (2022). Chemistry LibreTexts. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester. Available at: [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). ProQuest. Available at: [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. Available at: [Link]
-
Selective N-α-C-H Alkylation of Cyclic Tertiary Amides via Visible-Light-Mediated 1,5-Hydrogen Atom Transfer. chemrxiv.org. Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Available at: [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Forced Degradation & Stability Testing: Strategies and Analytical perspectives. (2015). SlideShare. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Visualising plates - Chemistry Teaching Labs. University of York. Available at: [Link]
-
Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). ResearchGate. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. Available at: [Link]
-
For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Pharmaceuticals. Available at: [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - ProQuest [proquest.com]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. veeprho.com [veeprho.com]
- 20. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 21. acdlabs.com [acdlabs.com]
- 22. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 23. youtube.com [youtube.com]
- 24. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 27. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
Characterization of unexpected byproducts in "ethyl (1-oxophthalazin-2(1H)-yl)acetate" synthesis
Technical Support Center: Synthesis of Ethyl (1-oxophthalazin-2(1H)-yl)acetate
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this synthetic procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in this N-alkylation reaction is typically traced back to one of three areas: incomplete reaction, suboptimal base/solvent combination, or product loss during workup and purification. Ensure your phthalazin-1(2H)-one starting material is fully deprotonated by using a suitable non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) and allowing sufficient reaction time.[1][2] The choice of a polar aprotic solvent like DMF or Acetone/DMF is crucial for solvating the reactants.[2] Finally, assess your purification method; significant material can be lost during recrystallization or if the incorrect solvent system is used for chromatography.
Q2: The TLC of my crude product shows two major spots with very similar Rf values. What could they be?
This is the most classic issue in this synthesis and almost always points to the formation of an isomeric byproduct. The phthalazinone anion is an ambident nucleophile, meaning it can be alkylated at the N-2 position (desired product) or the O-position of the lactam.[2][3]
-
Desired Product: this compound (N-alkylation)
-
Byproduct: Ethyl (1-phthalazinoxy)acetate (O-alkylation)
These isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography. The troubleshooting section below provides detailed strategies for characterization and separation.
Q3: Is it necessary to use anhydrous conditions for this reaction?
Yes, absolutely. While not as moisture-sensitive as Grignard or organolithium reactions, water can cause two primary problems. First, it can hydrolyze your alkylating agent, ethyl bromoacetate, to bromoacetic acid. Second, and more importantly, it can lead to the hydrolysis of your desired ethyl ester product to (1-oxophthalazin-2(1H)-yl)acetic acid, particularly during workup or if the reaction is heated for prolonged periods in the presence of moisture. Using anhydrous solvents and reagents is a critical best practice.
Q4: Can I use a different alkylating agent, like ethyl chloroacetate?
Yes, ethyl chloroacetate can be used.[1] However, the carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making ethyl bromoacetate a more reactive electrophile. If you use ethyl chloroacetate, you may require more forcing conditions, such as higher temperatures or longer reaction times, which could potentially lead to an increase in side products.
Troubleshooting Guide: From Observation to Solution
This section provides a systematic approach to identifying and resolving specific experimental issues.
Problem 1: Identification of an Unknown Byproduct
You've completed the reaction and the crude ¹H NMR spectrum contains unexpected peaks, or TLC analysis shows persistent impurities.
Probable Cause: Formation of the O-alkylated isomer, hydrolyzed product, or unreacted starting material.
Troubleshooting Workflow:
The following workflow outlines a systematic approach to identifying the components of your crude product mixture.
Caption: Systematic workflow for byproduct identification.
Detailed Analytical Characterization:
To definitively distinguish between the N- and O-alkylated isomers, a combination of spectroscopic methods is required.
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected [M+H]⁺ |
| This compound (Desired Product) | C₁₂H₁₂N₂O₃ | ~4.9 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~1.2 (t, 3H, CH₃)[2] | 233.09 |
| Ethyl (1-phthalazinoxy)acetate (O-Alkylated Byproduct) | C₁₂H₁₂N₂O₃ | Singlet for O-CH₂ expected to be shifted relative to the N-CH₂ signal. | 233.09 |
| (1-Oxophthalazin-2(1H)-yl)acetic acid (Hydrolyzed Product) | C₁₀H₈N₂O₃ | ~4.8 (s, 2H, N-CH₂), Broad singlet >10 ppm (COOH). Absence of ethyl signals. | 205.06 |
| Phthalazin-1(2H)-one (Starting Material) | C₈H₆N₂O | Aromatic protons and a broad NH signal. Absence of side-chain signals.[2] | 147.06 |
Problem 2: Minimizing the O-Alkylated Byproduct
You have confirmed the presence of the O-alkylated isomer. How can you favor the desired N-alkylation?
Mechanistic Insight:
The N-alkylation is generally the kinetically favored pathway.[2] According to Pearson's Hard-Soft Acid-Base (HSAB) principle, the nitrogen atom is a softer nucleophilic center than the oxygen atom.[4] The sp² carbon of the ethyl bromoacetate is a soft electrophile, thus preferentially reacting with the soft nitrogen center. However, reaction conditions can alter this selectivity.
Caption: N- vs. O-alkylation pathways.
Optimization Strategies:
-
Solvent Choice: Less polar, aprotic solvents can favor N-alkylation. While DMF is common, consider trying acetone or acetonitrile, which may disfavor the formation of the harder oxygen anion.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or slightly elevated to 40-50°C). Higher temperatures can begin to favor the thermodynamically more stable (but undesired) O-alkylated product.
-
Base: Stick with milder bases like K₂CO₃. Stronger bases (e.g., NaH) can increase the ionic character of the oxygen, potentially increasing O-alkylation.
Problem 3: Difficulty in Product Purification
The N- and O-alkylated isomers are co-eluting on your silica gel column.
Solution Strategies:
-
Chromatography Optimization:
-
Solvent System: Meticulously screen different solvent systems. Sometimes, adding a small percentage of a third solvent (e.g., dichloromethane or a trace of methanol) can resolve closely eluting spots.
-
Gradient Elution: If using flash chromatography, a shallow gradient (e.g., from 10% to 40% Ethyl Acetate in Hexane over many column volumes) will provide better separation than an isocratic elution.
-
-
Recrystallization: This can be a highly effective method for separating isomers.
-
Solvent Screening: Test a variety of solvents. A good starting point is a binary system like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane.
-
Procedure: Dissolve the crude mixture in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator. The desired isomer will hopefully crystallize out, leaving the other in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on literature precedents and should be adapted and optimized for your specific laboratory conditions.[1][2]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalazin-1(2H)-one (1.46 g, 10.0 mmol).
-
Reagents: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) and 50 mL of anhydrous acetone/DMF (1:1).[2]
-
Addition: Stir the suspension at room temperature for 15 minutes. Add ethyl bromoacetate (1.22 mL, 11.0 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (or maintain at 50-60°C) and monitor by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 6-20 hours).[2]
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.
References
-
Phthalazinone. (n.d.). ScienceDirect Topics. Retrieved from a general compilation of chemical properties and reactions.[3]
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14035-14057. [Link][4]
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 99. [Link][1][2]
-
National Center for Biotechnology Information. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PubMed Central. [Link][2]
-
Vila, N., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5746. [Link][5]
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - ProQuest [proquest.com]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phthalazinone-Based Anticancer Agents: From Core Scaffold to Clinical Candidates
This guide provides an in-depth comparison of anticancer agents built upon the phthalazinone scaffold. We will explore the journey from a simple core structure, represented by ethyl (1-oxophthalazin-2(1H)-yl)acetate, to highly potent and clinically approved drugs like Olaparib, and other promising investigational agents. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform discovery and development efforts.
Introduction: The Phthalazinone Scaffold as a Privileged Structure in Oncology
The phthalazin-1(2H)-one core is a nitrogen-rich heterocyclic structure that has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities.[1][2] This scaffold serves as a foundational building block for numerous bioactive compounds, leading to the successful development of novel anticancer drugs.[3] Phthalazinone derivatives have been shown to target a wide array of critical cancer-related pathways, including DNA repair, angiogenesis, and cell signaling, making them a "privileged scaffold" in modern oncology research.[1][2][3] Their ability to be chemically modified at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Section 1: The Foundational Scaffold: this compound
To understand the comparative landscape, we begin with a simple, representative structure: This compound . While specific anticancer data for this exact molecule is not extensively published, its structure embodies the fundamental phthalazinone core (a fused benzene and pyridazinone ring system) with an ethyl acetate group at the N2 position. This N2 position is a common site for modification in the design of more complex and potent derivatives.[1] For instance, replacing the simple ethyl acetate with larger, more functional moieties is a key strategy used to achieve specific interactions with biological targets, as we will see with agents like Olaparib.
A structurally related compound, ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate, has been cataloged, highlighting how even minor modifications to the core (in this case, adding a methyl group at C4) are explored in chemical synthesis programs.[4] This foundational structure serves as a crucial chemical starting point for the development of highly active pharmaceutical ingredients.
Section 2: Mechanism-Based Comparison of Prominent Phthalazinone Agents
The therapeutic success of phthalazinone derivatives stems from their ability to selectively inhibit key enzymes and receptors that drive cancer progression. Below, we compare the mechanisms of two major classes of these agents.
PARP Inhibition: Exploiting DNA Repair Deficiencies
One of the most significant breakthroughs in targeted cancer therapy involves the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for repairing single-strand DNA breaks (SSBs).[5]
Olaparib (Lynparza): Olaparib is a potent, orally active PARP inhibitor and a landmark drug featuring the phthalazinone scaffold.[6][7] Its mechanism is based on the concept of "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand DNA breaks (DSBs), known as homologous recombination (HR), is deficient.[5] These cells become heavily reliant on PARP-mediated SSB repair. When Olaparib inhibits PARP, the accumulation of unrepaired SSBs leads to the formation of DSBs during replication.[8] With a compromised HR pathway, the cell cannot repair these DSBs, leading to genomic instability and apoptosis.[5] This targeted action allows Olaparib to selectively kill cancer cells while sparing normal cells with functional HR pathways.[8]
Novel Phthalazinone PARP Inhibitors: Research continues to yield new phthalazinone-based PARP inhibitors with remarkable potency. For example, recent studies have described derivatives with IC₅₀ values significantly lower than 0.2 nM for PARP-1 inhibition, indicating extremely high enzymatic potency.[9] Another study reported a novel phthalazinone (compound 11c ) that exhibited an IC₅₀ of 97 nM against PARP-1, which was more potent than Olaparib (IC₅₀ = 139 nM) in the same assay.[10]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the principle of synthetic lethality achieved by PARP inhibitors in BRCA-deficient cancer cells.
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.
RAGE Pathway Inhibition: Targeting Inflammation and Tumor Microenvironment
A different therapeutic strategy is employed by Azeliragon , an orally administered phthalazinone derivative that inhibits the Receptor for Advanced Glycation End-products (RAGE).[11]
Mechanism of Action: The RAGE pathway is implicated in promoting tumor growth, metastasis, and immune evasion.[11][12] By blocking the interaction between RAGE and its ligands, Azeliragon disrupts downstream signaling cascades, such as NF-κB activation, which are crucial for cancer cell proliferation and survival.[12][13] This mechanism is particularly relevant in aggressive cancers like pancreatic cancer and glioblastoma.[11] Furthermore, Azeliragon has been shown to modulate the immunosuppressive tumor microenvironment by reducing M2 macrophages and regulatory T cells while increasing the infiltration of cytotoxic CD8+ T cells.[12][14] This dual action on both tumor cells and the surrounding immune landscape makes it a promising candidate, especially in combination with other therapies like radiation.[13]
Section 3: Comparative Performance Analysis
The following tables summarize the in vitro potency of selected phthalazinone derivatives from various studies, providing a quantitative comparison against different human cancer cell lines.
Table 1: Comparison of PARP Inhibitors and Cytotoxic Phthalazinone Derivatives
| Compound/Series | Target/Assay | Cell Line | IC₅₀ Value | Reference |
| Olaparib | PARP-1 Inhibition | (Enzymatic) | 139 nM | [10] |
| Compound 11c | PARP-1 Inhibition | (Enzymatic) | 97 nM | [10] |
| DLC-1-6 Series | PARP-1 Inhibition | (Enzymatic) | < 0.2 nM | [9] |
| DLC-50 | Cell Proliferation | MDA-MB-436 | 0.30 µM | [9] |
| Compound 6e | Cell Proliferation | A-2780 (Ovarian) | 5.53 µM | [1] |
| Compound 6g | Cell Proliferation | A-2780 (Ovarian) | 5.20 µM | [1] |
| Compound 6g | Cell Proliferation | MCF-7 (Breast) | 7.64 µM | [1] |
Table 2: Comparison of Phthalazinone-Based Kinase Inhibitors
| Compound/Series | Target Kinase | Cell Line | IC₅₀ Value (Enzymatic/Cell) | Reference |
| Sorafenib | VEGFR-2 | (Enzymatic) | 32.1 nM | [15] |
| Compound 12b | VEGFR-2 | (Enzymatic) | 19.8 nM | [15] |
| Compound 13c | VEGFR-2 | (Enzymatic) | 17.8 nM | [15] |
| Erlotinib | EGFR | (Enzymatic) | 80 nM | [16] |
| Compound 12d | EGFR | (Enzymatic) | 21.4 nM | [16] |
| Compound 12d | Cell Proliferation | MDA-MB-231 (Breast) | 0.57 µM | [16] |
Section 4: Key Experimental Protocols for Evaluation
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed methodologies for two common assays.
Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a standard method for determining the IC₅₀ value of a test compound against the PARP-1 enzyme.
Causality: This assay directly measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins. A decrease in signal indicates inhibition of the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA, biotinylated NAD+, and histone proteins. Prepare serial dilutions of the test compound (e.g., this compound derivatives) and a known inhibitor like Olaparib.
-
Reaction Setup: In a 96-well plate, add 25 µL of the reaction cocktail containing activated DNA and histones.
-
Inhibitor Addition: Add 5 µL of the serially diluted test compound or vehicle control to the appropriate wells.
-
Enzyme Initiation: Add 20 µL of the PARP-1 enzyme/biotinylated NAD+ mixture to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 50 µL of Streptavidin-HRP followed by 50 µL of a chemiluminescent substrate.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to PARP-1 inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[17]
Protocol: Cell Viability Assessment (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and cytotoxicity.
Causality: The assay relies on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Standard experimental workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Perspectives
The phthalazinone scaffold is undeniably a cornerstone of modern anticancer drug design. While simple esters like this compound represent the chemical foundation, their derivatization has led to highly successful targeted therapies like the PARP inhibitor Olaparib and innovative agents like the RAGE inhibitor Azeliragon. The comparative data clearly show a trend towards developing derivatives with sub-nanomolar potency against specific enzymatic targets.[9]
Future research will likely focus on creating dual-target inhibitors (e.g., PARP/HDAC inhibitors) and further exploring novel mechanisms beyond DNA repair and kinase inhibition.[9] The continued exploration of structure-activity relationships within the phthalazinone class promises to deliver next-generation cancer therapies with improved efficacy and selectivity.
References
-
Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. Available from: [Link]
-
Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. Available from: [Link]
-
Bentham Science Publishers. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Available from: [Link]
-
Li, D., et al. (2017). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 22(9), 1435. Available from: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
-
Cantex Pharmaceuticals. (2024). Cantex Pharma's Azeliragon Therapy: A Potential Cancer Breakthrough. Pharmaceutical Technology. Available from: [Link]
-
Oyeniyi, J., et al. (2024). The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines. Cancers, 17(1), 17. Available from: [Link]
-
Oyeniyi, J., et al. (2025). The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancre. Michigan Medical Education and Health Bulletin, 3(1). Available from: [Link]
-
Shen, Y., et al. (2013). Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673), a Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 56(23), 9471-9490. Available from: [Link]
-
ResearchGate. (n.d.). Structure of several phthalazinone derivatives with anticancer properties. Available from: [Link]
-
ResearchGate. (2022). (PDF) Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available from: [Link]
-
PubMed. (2024). The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines. Cancers (Basel), 17(1), 17. Available from: [Link]
-
Johannes, J. W., et al. (2015). Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. Bioorganic & Medicinal Chemistry Letters, 25(24), 5731-5737. Available from: [Link]
-
Ghorab, M. M., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 76, 455-466. Available from: [Link]
-
withpower.com. (n.d.). Azeliragon for Refractory Pancreatic Cancer. Available from: [Link]
-
Wikipedia. (n.d.). Olaparib. Available from: [Link]
-
Che, H., et al. (2025). Olaparib research update: mechanism, structure and clinical trials. Medicinal Chemistry Research. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Olaparib? Available from: [Link]
-
National Cancer Institute. (2014). Olaparib. Available from: [Link]
-
PubChem. (n.d.). Olaparib. Available from: [Link]
-
Arya, G. C., et al. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Letters in Drug Design & Discovery, 14, 2838-2852. Available from: [Link]
-
Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1345-1360. Available from: [Link]
-
El-Naggar, M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of aporia, 1-22. Available from: [Link]
-
El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9405. Available from: [Link]
-
Rahman, M. A., et al. (2025). Mycochemistry, antioxidant activity and anticancer potentiality of ethyl acetate extract of Daldinia eschscholtzii against A549 lung cancer cell line. PLoS One, 20(10), e0310898. Available from: [Link]
-
ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Available from: [Link]
-
Mirzaei, S., et al. (n.d.). Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors. Research Square. Available from: [Link]
-
Al-Ostath, R. A., et al. (2024). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Pharmaceutical and Biosciences Journal, 12(4), 1-13. Available from: [Link]
-
Bîcu, E., et al. (2018). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 23(4), 893. Available from: [Link]
-
Al-Sanea, M. M., et al. (2020). Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. Molecules, 25(23), 5576. Available from: [Link]
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Compound ethyl (4-methyl-1-oxophthalazin-2(1H)-yl)acetate - Chemdiv [chemdiv.com]
- 5. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Olaparib - NCI [cancer.gov]
- 9. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines [mdpi.com]
- 13. mmehb.scholasticahq.com [mmehb.scholasticahq.com]
- 14. The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Ethyl (1-oxophthalazin-2(1H)-yl)acetate Derivatives: A Guide for Drug Discovery Professionals
The phthalazinone core is a well-established "privileged scaffold" in medicinal chemistry, prized for its synthetic accessibility and its presence in a multitude of pharmacologically active agents.[1] This guide focuses on a specific, versatile subclass: derivatives of ethyl (1-oxophthalazin-2(1H)-yl)acetate. By methodically altering the substituents on this foundational structure, researchers can fine-tune its biological activity, leading to the development of potent and selective therapeutic candidates.
This document provides an in-depth comparative analysis of these derivatives, structured around their key biological activities. We will dissect experimental data, explain the causal reasoning behind protocol design, and explore the crucial structure-activity relationships (SAR) that govern their performance.
The Core Structure: Synthesis and Versatility
The parent compound, this compound, serves as the key intermediate. Its synthesis is typically achieved through a straightforward N-alkylation of the parent phthalazinone with an ethyl haloacetate, such as ethyl chloroacetate.[2] This reaction provides a robust and high-yielding route to the core scaffold, which can then be elaborated upon. The ester moiety is particularly useful, as it can be easily hydrolyzed to the corresponding carboxylic acid or converted to a hydrazide, opening up numerous avenues for further derivatization and molecular hybridization.[2]
Figure 1: Synthetic pathway to the core intermediate and subsequent diversification routes.
Comparative Analysis by Biological Activity
The true utility of this scaffold is demonstrated by the diverse biological activities its derivatives possess, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
Anticancer Activity
Phthalazinone derivatives are widely recognized for their potent antiproliferative properties, with some acting as PARP or aurora kinase inhibitors.[5][6] Modifications to the this compound scaffold have yielded compounds with significant cytotoxicity against various human cancer cell lines.
A key strategy involves the derivatization of the acetate moiety. For example, converting the ethyl ester to a hydrazide and subsequently coupling it with various moieties can dramatically enhance potency.[2]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The rationale for using the MTT assay is its reliability and direct correlation between mitochondrial metabolic activity and cell viability. It provides a robust, colorimetric readout for quantifying the cytotoxic effects of a compound library.
-
Cell Seeding: Human cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer line) are seeded into 96-well microtiter plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and serially diluted with culture medium. Cells are treated with these dilutions (final concentrations typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully aspirated, and 100 µL of DMSO is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.
Comparative Data: Cytotoxicity of Derivatives against MDA-MB-231 Breast Cancer Cells
| Compound ID | Key Structural Modification | IC50 (µM)[2] |
| Erlotinib (Ref.) | Reference Drug | 1.02 |
| 11d | Acetyl glycinate derivative | 0.92 |
| 12c | Pyrazole-acetamide derivative | 1.89 |
| 12d | Diamino-pyrazole-acetamide derivative | 0.57 |
Table 1: Comparison of IC50 values for this compound derivatives against the MDA-MB-231 cell line. The data highlights the potent activity of derivatives, particularly the diamino-pyrazole conjugate 12d, which surpassed the reference drug Erlotinib.
Structure-Activity Relationship (SAR): The data clearly indicates that converting the terminal ester group into larger, nitrogen-containing heterocyclic structures is highly beneficial for anticancer activity. Compound 12d , featuring a diamino-pyrazole ring, demonstrated the highest potency, suggesting that these specific hydrogen bonding donors and the overall architecture of the molecule are critical for interacting with the biological target, which in this case was found to be the EGFR protein.[2]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the development of new anti-inflammatory agents a priority. Phthalazinone derivatives have been successfully explored for this purpose, showing significant activity in preclinical models.[3]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a gold standard for screening acute anti-inflammatory activity. The choice of this protocol is based on its high reproducibility and its ability to model the edematous component of acute inflammation.
-
Animal Grouping: Wistar rats are divided into groups, including a control group, a standard drug group (e.g., Etoricoxib), and test groups for each derivative.[3]
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately after injection and at regular intervals (e.g., 1, 3, and 5 hours) thereafter.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Comparative Data: Anti-inflammatory Activity of Phthalazinone Derivatives
| Compound ID | Key Structural Feature | % Edema Inhibition at 5h[3] |
| Etoricoxib (Ref.) | Standard Drug (COX-2 Inhibitor) | 68.2% |
| 2b | 4-(naphthalen-2-yl)phthalazin-1(2H)-one core | 65.1% |
| 2i | 4-(biphenyl-4-yl)phthalazin-1(2H)-one core | 70.3% |
Table 2: In vivo anti-inflammatory activity of phthalazinone derivatives. Compound 2i, featuring a biphenyl group, showed activity comparable to the standard COX-2 inhibitor Etoricoxib.
Structure-Activity Relationship (SAR): For this class of compounds, the substituent at the 4-position of the phthalazinone ring is a key determinant of anti-inflammatory activity. The introduction of a bulky, lipophilic biphenyl group (Compound 2i ) resulted in the highest activity, suggesting that this moiety fits effectively into the active site of the inflammatory target, likely COX-2.[3]
Figure 2: Simplified mechanism of action for anti-inflammatory phthalazinone derivatives via inhibition of the COX-2 enzyme.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Heterocyclic compounds, including phthalazinones, have been investigated as potential solutions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is a fundamental technique in microbiology for assessing a compound's antimicrobial potency. It is chosen for its quantitative output, which allows for direct comparison between derivatives.
-
Bacterial Culture: A standardized inoculum of the test bacteria (e.g., E. coli, P. aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in a 96-well plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data: Antibacterial Activity of Phthalazinone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL)[5] |
| Streptomycin (Ref.) | P. aeruginosa | 12.5 |
| Compound 2 | P. aeruginosa | >50 |
| Compound 6 | P. aeruginosa | 12.5 |
| Compound 10 | P. aeruginosa | 12.5 |
Table 3: Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa. Several synthesized derivatives showed potent activity equivalent to the standard antibiotic, Streptomycin.
Structure-Activity Relationship (SAR): The SAR for antimicrobial activity appears complex. However, the data from the study suggests that specific substitutions, such as those in compounds 6 and 10 , are crucial for conferring potent antibacterial effects, particularly against Gram-negative bacteria like P. aeruginosa.[5] This highlights that targeted modifications can introduce entirely new biological activities to the core scaffold.
Conclusion
The this compound framework is a remarkably fruitful starting point for the development of diverse therapeutic agents. This guide demonstrates that strategic chemical modifications to this core can yield derivatives with potent and specific anticancer, anti-inflammatory, and antimicrobial activities. The comparative data presented, grounded in validated experimental protocols, underscores the importance of systematic SAR exploration. The most promising derivatives from these studies, such as the EGFR-inhibiting anticancer agent 12d [2] and the anti-inflammatory compound 2i [3], serve as excellent leads for further preclinical and clinical development.
References
-
Title: Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents Source: PubMed URL: [Link]
-
Title: Pharmacological activities of various phthalazine and phthalazinone derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile Source: RSC Publishing URL: [Link]
-
Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents Source: PubMed Central URL: [Link]
-
Title: Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies Source: ResearchGate URL: [Link]
-
Title: Pharmacological action and SAR of Phthalazine derivatives-A Review Source: ResearchGate URL: [Link]
-
Title: Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery Source: PubMed URL: [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating the Anticancer Activity of Novel Ethyl (1-oxophthalazin-2(1H)-yl)acetate Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the anticancer potential of novel analogs derived from the ethyl (1-oxophthalazin-2(1H)-yl)acetate scaffold. We will move beyond a simple recitation of protocols to a deeper exploration of the experimental rationale, ensuring a robust and self-validating workflow. Our focus is on generating reliable, publication-quality data that can confidently guide further preclinical development.
The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Derivatives have shown promise as inhibitors of critical cancer-related targets, including Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), making this a fertile area for novel drug discovery.[2][3][4][5]
Our investigation will follow a logical, tiered approach, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies. For this guide, we will consider the parent compound, This compound , and three hypothetical analogs: Analog A , Analog B , and Analog C . These will be compared against a well-established chemotherapeutic agent, Doxorubicin, as a positive control.
The Validation Workflow: A Multi-Faceted Approach
A successful validation strategy does not rely on a single experiment. Instead, it builds a case for a compound's activity through a series of complementary assays. Our workflow is designed to answer three fundamental questions:
-
Does the compound kill cancer cells? (Cytotoxicity)
-
How does the compound kill cancer cells? (Mechanism of Cell Death)
-
How does the compound affect cell division? (Cell Cycle Effects)
Diagram: Overall Experimental Workflow
Caption: A tiered workflow for validating novel anticancer compounds.
Phase 1: Assessing Cytotoxicity with the XTT Assay
Expertise & Experience: The first critical step is to determine if our compounds have any cytotoxic effects on cancer cells. We must quantify this effect to allow for direct comparison. While several viability assays exist, such as the MTT and XTT assays, we have selected the XTT assay.[6][7][8] The core principle for both involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[6][9] However, the formazan product of MTT is insoluble and requires an additional solubilization step, which can introduce variability.[6][8] The XTT assay produces a water-soluble formazan, streamlining the workflow, reducing handling errors, and improving reproducibility, which is crucial for screening multiple analogs.[6][8]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the parent compound, Analogs A, B, C, and Doxorubicin. Add 100 µL of these dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to its colored formazan product.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ indicates higher potency.
| Compound | IC₅₀ (µM) on MCF-7 Cells (Hypothetical Data) |
| Parent Compound | 45.2 |
| Analog A | 8.5 |
| Analog B | > 100 |
| Analog C | 15.3 |
| Doxorubicin (Control) | 0.9 |
Interpretation: Based on this primary screen, Analog A and Analog C show significantly improved cytotoxic potency compared to the parent compound. Analog B is largely inactive. Therefore, we will advance Analogs A and C to mechanistic studies.
Phase 2: Unraveling the Mechanism of Action
Simply knowing that a compound kills cells is not enough. We need to understand how. The two most common modes of anticancer drug action are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
A. Apoptosis Induction: The Annexin V/PI Assay
Expertise & Experience: Apoptosis is a controlled, non-inflammatory form of cell death, a highly desirable outcome for an anticancer agent.[10] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[12] By using these two dyes together with flow cytometry, we can distinguish between different cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
Experimental Protocol: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat them with the IC₅₀ concentration of Analog A, Analog C, and Doxorubicin for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.[13]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Collect at least 10,000 events per sample.
Data Presentation: Comparative Apoptosis Induction
| Treatment (at IC₅₀) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | Total Apoptotic (%) |
| Untreated Control | 95.1 | 2.5 | 2.4 | 4.9 |
| Analog A | 35.7 | 42.1 | 22.2 | 64.3 |
| Analog C | 60.2 | 18.5 | 21.3 | 39.8 |
| Doxorubicin | 28.9 | 48.5 | 22.6 | 71.1 |
Interpretation: Both analogs induce apoptosis. Analog A is a potent inducer of apoptosis, pushing a significant portion of the cell population into early and late apoptosis, comparable to the positive control, Doxorubicin. Analog C also induces apoptosis, but to a lesser extent.
Diagram: Simplified Apoptosis Pathway
Caption: Intrinsic apoptosis pathway potentially activated by the analogs.
B. Cell Cycle Disruption: Propidium Iodide Staining
Expertise & Experience: Many anticancer drugs function by causing damage that arrests the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. We can analyze the distribution of cells in these phases using flow cytometry. Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14]
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are replicating DNA and will have between 2N and 4N DNA content.
-
G2/M phase: Cells have completed DNA replication (4N DNA content) and are preparing for or are in mitosis.
Because PI also binds to RNA, treating the cells with RNase is a critical step to ensure that the signal comes exclusively from DNA.[13][14]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat MCF-7 cells in 6-well plates with the IC₅₀ concentration of Analog A, Analog C, and Doxorubicin for 24 hours, alongside an untreated control.
-
Cell Harvesting: Harvest the cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13][14] Fix the cells for at least 1 hour on ice or store at -20°C for later analysis.[14]
-
Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS.[13][14]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 0.5 µg/mL RNase A in PBS).[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Data Presentation: Comparative Cell Cycle Analysis
| Treatment (at IC₅₀) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| Analog A | 62.1 | 22.5 | 15.4 |
| Analog C | 25.3 | 28.9 | 45.8 |
| Doxorubicin | 30.5 | 25.0 | 44.5 |
Interpretation: Analog A does not appear to significantly alter the cell cycle distribution, suggesting its primary mechanism is direct apoptosis induction. In stark contrast, Analog C causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint. This is a classic mechanism for many DNA-damaging agents and is similar to the effect observed with Doxorubicin. Some phthalazinone derivatives have been shown to induce cell cycle arrest at the S phase boundary.[15]
Conclusion and Comparative Summary
This structured validation workflow has allowed us to build a comprehensive profile of our hypothetical this compound analogs.
| Feature | Analog A | Analog B | Analog C |
| Cytotoxicity (IC₅₀) | Potent (8.5 µM) | Inactive (>100 µM) | Moderately Potent (15.3 µM) |
| Primary Mechanism | Strong Apoptosis Induction | N/A | G2/M Cell Cycle Arrest |
| Overall Profile | A potent cytotoxic agent that primarily triggers programmed cell death. | Lacks significant anticancer activity in this cell line. | A promising agent that disrupts cell division, leading to cell death. |
From this analysis, both Analog A and Analog C emerge as promising leads for further development, albeit with different mechanisms of action. Analog A acts as a potent "killer," directly inducing apoptosis. Analog C acts as a potent "blocker," halting cell proliferation by arresting the cell cycle. This divergence is valuable, as these compounds could potentially be used in different therapeutic contexts or in combination therapies.
Future work would involve validating these findings in other cancer cell lines, conducting in vivo studies, and performing target identification assays, such as Western blotting for key apoptotic and cell cycle proteins (e.g., cleaved Caspase-3, Cyclin B1) or enzymatic assays against known phthalazinone targets like PARP or VEGFR-2.[4][16][17]
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- DNA Cell Cycle Analysis with PI.
- Cell Cycle Analysis by Propidium Iodide Staining.
- Apoptosis Assays by Flow Cytometry - Agilent.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- XTT Assays vs MTT - Biotech Spain.
-
MTT assay - Wikipedia. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PubMed Central. [Link]
-
Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed. [Link]
-
Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate. [Link]
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Publishing. [Link]
-
VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - ResearchGate. [Link]
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 5. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ethyl (1-oxophthalazin-2(1H)-yl)acetate Derivatives: A Guide for Drug Development Professionals
The phthalazinone core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] This guide provides a comprehensive benchmark of the efficacy of derivatives of ethyl (1-oxophthalazin-2(1H)-yl)acetate, a foundational structure within this class. Our focus is on their anticancer potential, providing a comparative analysis of various structural modifications and their impact on biological activity. While direct, publicly available efficacy data for the parent compound, this compound, is limited in the reviewed literature, it serves as a crucial structural starting point for the potent derivatives discussed herein. This guide will delve into the synthesis, mechanisms of action, and comparative potencies of these derivatives, supported by experimental data from peer-reviewed studies.
The Phthalazinone Scaffold: A Versatile Tool in Oncology Research
The phthalazinone nucleus is a key pharmacophore in the design of targeted anticancer agents.[3][4] Its rigid, planar structure provides a suitable backbone for the strategic placement of functional groups that can interact with various biological targets. Derivatives of this scaffold have been shown to exhibit a range of anticancer activities by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[3][4][5]
Key Mechanisms of Action:
Phthalazinone derivatives have been successfully developed to target several key proteins implicated in cancer progression:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Several 4-substituted phthalazinones are recognized as potent PARP inhibitors. A notable example is Olaparib, an approved anticancer drug.[1] By inhibiting PARP, these compounds disrupt DNA repair mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with BRCA1/2 mutations.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Phthalazinone derivatives have been shown to target RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6] Inhibition of these pathways can block tumor angiogenesis and cell proliferation.
-
Aurora Kinase Inhibition: Pyrazole-phthalazinone hybrids have emerged as promising Aurora kinase inhibitors, which are crucial for cell cycle regulation.[1]
-
Topoisomerase II Inhibition: Some oxadiazol-phthalazinones have been found to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[1]
Below is a generalized representation of the PARP inhibition pathway, a common mechanism for many potent phthalazinone derivatives.
Caption: Generalized signaling pathway of PARP inhibition by phthalazinone derivatives.
Synthesis of this compound Derivatives
The synthesis of the parent scaffold and its derivatives typically involves the condensation of a keto-acid with hydrazine or a substituted hydrazine. For this compound, a common route is the reaction of 2-carboxybenzaldehyde with hydrazine hydrate to form the phthalazinone core, followed by N-alkylation with an ethyl haloacetate. More complex derivatives are often synthesized through multi-step reactions, including molecular hybridization techniques.[1]
For instance, one study describes the synthesis of phthalazinone-dithiocarbamate hybrids starting from the corresponding aminoalkyl phthalazinone derivatives in a one-pot reaction with carbon disulfide and various benzyl or propargyl bromides.[1] Another approach involves the chemoselective N-alkylation of a 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to produce the corresponding acetate derivative, which can be further modified.[6]
Comparative Efficacy of Phthalazinone Derivatives
The true measure of a drug candidate's potential lies in its efficacy. The following tables summarize the in vitro antiproliferative activity of various this compound derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Phthalazinone-Dithiocarbamate Hybrids
A study by Vila et al. explored the antiproliferative effects of phthalazinone-dithiocarbamate hybrids against three human cancer cell lines: A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast).[1] The results highlight the impact of the position and nature of the dithiocarbamate moiety on cytotoxic activity.
| Compound | R Group | Cancer Cell Line | IC50 (µM)[1] |
| 6e | 4-Fluorobenzyl | A2780 | < 10 |
| MCF-7 | < 10 | ||
| 8e | 4-Fluorobenzyl | A2780 | < 10 |
| MCF-7 | < 10 | ||
| 6g | Propargyl | A2780 | < 10 |
| MCF-7 | < 10 | ||
| 9a | Benzyl | NCI-H460 | < 10 |
| 9b | 4-Methylbenzyl | NCI-H460 | < 10 |
| 9d | 4-Chlorobenzyl | NCI-H460 | < 10 |
| 9g | Propargyl | NCI-H460 | < 10 |
Note: Compounds 6-8 have the dithiocarbamate at the N2 position, while compounds 9 have it at the C4 position.
Phthalazinone Derivatives as EGFR Inhibitors
Emam et al. synthesized a series of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide derivatives and evaluated their cytotoxicity against the MDA-MB-231 breast cancer cell line and their ability to inhibit EGFR.[6]
| Compound | Modification | Cancer Cell Line | IC50 (µM)[6] | EGFR Inhibition IC50 (nM)[6] |
| 11d | Dipeptide derivative | MDA-MB-231 | 0.92 | Not Reported |
| 12c | Hydrazone derivative | MDA-MB-231 | 1.89 | Not Reported |
| 12d | Pyrazole derivative | MDA-MB-231 | 0.57 | 21.4 |
| Erlotinib | (Reference Drug) | MDA-MB-231 | 1.02 | 80 |
These results demonstrate that specific modifications to the ethyl acetate side chain can lead to highly potent and selective anticancer agents, with compound 12d showing superior activity to the established EGFR inhibitor, Erlotinib.[6]
Experimental Methodologies
To ensure the reproducibility and validity of the efficacy data, it is crucial to follow standardized experimental protocols. This section provides an overview of the key assays used to evaluate the anticancer activity of phthalazinone derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: A typical workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Detailed Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, usually 48 to 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
PARP Inhibition Assay
To determine the mechanism of action for compounds targeting PARP, a specific enzyme inhibition assay is employed.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The amount of biotinylated histone is then quantified using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
General Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: In each well, add PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate to allow for the PARP-mediated reaction.
-
Detection: Add streptavidin-HRP followed by a suitable substrate.
-
Signal Measurement: Measure the resulting signal (colorimetric or chemiluminescent) using a plate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The derivatives of this compound represent a highly promising class of anticancer agents. The versatility of the phthalazinone scaffold allows for extensive chemical modification, leading to the development of compounds with potent and selective activity against various cancer-related targets. The data presented in this guide clearly indicates that strategic modifications, such as the introduction of dithiocarbamate moieties or the formation of hydrazone and pyrazole derivatives, can significantly enhance the antiproliferative efficacy of the parent structure.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the most potent derivatives to improve their pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the anticancer activity of novel derivatives.
-
In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.
-
Combination Therapies: Exploring the synergistic effects of phthalazinone derivatives with other established anticancer drugs.
By continuing to explore the rich chemistry of the phthalazinone scaffold, researchers are well-positioned to develop the next generation of targeted and effective cancer therapies.
References
-
Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. [Link]
-
Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]
-
Bentham Science Publishers. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 101. [Link]
-
El Sayed, M. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9576. [Link]
-
ResearchGate. (n.d.). Cytotoxic Activity of the Tested Compounds on Different Cell Lines. [Link]
-
ResearchGate. (n.d.). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). [Link]
-
ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. [Link]
-
Al-Rejaie, S. S., et al. (2024). Mycochemistry, antioxidant activity and anticancer potentiality of ethyl acetate extract of Daldinia eschscholtzii against A549 lung cancer cell line. Saudi Journal of Biological Sciences, 31(1), 103875. [Link]
-
Fedysevych, O. M., et al. (2024). Synthesis, Anticancer Activity and ADMET Prediction of 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Molbank, 2024(1), M1838. [Link]
-
MDPI. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]
-
Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. [Link]
-
El-Naggar, A. M., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. RSC Advances, 10(6), 3247-3262. [Link]
-
Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 66-83. [Link]
-
ResearchGate. (n.d.). Phthalazinone Scaffold:Emerging Tool in the Development of Target Based Novel Anticancer Agents. [Link]
-
Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Phthalazinone-Based Compounds
Authored for Drug Development Professionals
Introduction: The Phthalazinone Scaffold in Modern Drug Discovery
The phthalazinone core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. This structural versatility has positioned phthalazinone derivatives at the forefront of drug discovery, particularly in oncology. While the specific compound, ethyl (1-oxophthalazin-2(1H)-yl)acetate, represents a basic iteration of this class, the broader family of substituted phthalazinones has yielded potent inhibitors of critical cellular enzymes.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of phthalazinone-based compounds. As comprehensive, direct comparative data for the specific ethyl acetate derivative is limited in published literature, we will broaden our scope to encompass the well-documented derivatives of the core phthalazinone structure. By examining key examples from recent research, this guide will illuminate the critical pathway from initial laboratory assays to preclinical animal models, offering insights for researchers and drug development professionals. The primary focus will be on two major targets where these compounds have shown significant promise: Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial players in cancer progression.[1][2][3]
Part 1: In Vitro Efficacy — The Foundation of Target Validation
The journey of a drug candidate begins in vitro ("in glass"), where compounds are tested in a controlled, artificial environment. These initial screens are fundamental for establishing preliminary efficacy, target engagement, and mechanism of action.
The Rationale Behind In Vitro Screening
The primary goal of in vitro testing is to efficiently identify compounds with high potency and selectivity for a specific biological target. This phase is cost-effective, allows for high-throughput screening, and provides a clean, mechanistic understanding of a compound's activity without the complexities of a whole biological system. Key questions addressed here include: Does the compound interact with the target enzyme? Does it inhibit the proliferation of cancer cells? And if so, at what concentration?
Key Methodologies and Data Interpretation
-
Enzymatic Inhibition Assays: These assays directly measure a compound's ability to inhibit its molecular target. For phthalazinone derivatives, this often involves enzymes like PARP-1 or VEGFR-2. The key metric derived is the IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency. For instance, novel phthalazinone derivatives have demonstrated potent PARP-1 inhibition with IC50 values in the nanomolar, and even sub-nanomolar, range.[4]
-
Cell-Based Antiproliferative Assays: After confirming target engagement, the next step is to determine if this translates to a functional effect in a cellular context. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure a compound's ability to inhibit the growth of cancer cell lines.[2][5] Data from these studies reveal the compound's cytotoxicity against various cancer types (e.g., breast, colon, lung) and provide IC50 values for cell growth inhibition.[1][6][7]
-
Mechanism of Action Studies: Potent compounds are further investigated to understand how they kill cancer cells. Techniques like flow cytometry can determine if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest at specific phases (e.g., G2/M), providing deeper mechanistic insight.[8][9]
Workflow for In Vitro Screening
Caption: Workflow for the in vitro evaluation of novel phthalazinone compounds.
Summary of In Vitro Efficacy Data for Representative Phthalazinone Derivatives
| Compound Class/Example | Target | Cell Lines Tested | Key In Vitro Result (IC50) | Reference |
| Anilino-Phthalazines | VEGFR-2 | HCT-116 (Colon), MCF-7 (Breast) | 7a: 6.04 µM (HCT116), 8.8 µM (MCF-7) | [6] |
| Biarylurea Phthalazines | VEGFR-2 | NCI-60 Cell Panel | GI50 values from 0.15 to 8.41 µM | [8][10] |
| Phthalazinone-Dithiocarbamates | N/A (Antiproliferative) | A2780 (Ovarian), NCI-H460 (Lung) | 6e, 8e, 9a, 9b: <10 µM | [7][11] |
| Olaparib Analogs | PARP-1 | Capan-1 (BRCA2-deficient) | Compound 23 showed high anti-proliferative activity | [2][3][5] |
| Dual PARP-1/HDAC-1 Inhibitors | PARP-1, HDAC-1 | MDA-MB-436, MDA-MB-231 | DLC-50: 0.30 µM (MDA-MB-436) | [4] |
| Triazolo[3,4-a]phthalazines | VEGFR-2 | HCT-116, MCF-7 | 6o: 7 µM (HCT116), 16.98 µM (MCF-7) | [1] |
Part 2: In Vivo Efficacy — The Whole-System Reality Check
Promising in vitro data is a prerequisite, but not a guarantee, of clinical success. In vivo ("in the living") studies, typically in animal models, are essential to understand how a compound behaves in a complex biological system.
The Rationale for In Vivo Testing
In vivo models are critical for evaluating a drug's overall therapeutic potential. They help bridge the gap between cellular activity and clinical efficacy by assessing the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a living organism. Key questions answered at this stage are: Does the drug reach the tumor? Does it shrink the tumor? And is it safe at a therapeutic dose?
Key Methodologies and Data Interpretation
-
Tumor Xenograft Models: This is the most common preclinical model for cancer. Human cancer cells, identical to those used in in vitro assays, are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound.
-
Efficacy Endpoints: The primary measure of success is Tumor Growth Inhibition (TGI) . This is calculated by comparing the tumor volume in treated mice to that in a control (vehicle-treated) group. Significant TGI indicates a potent anti-tumor effect in vivo. Other important endpoints include monitoring the animals' body weight (as a proxy for toxicity) and overall survival. For example, a study on novel phthalazine derivatives reported that compound 32b showed a significant tumor growth inhibition effect in vivo.[9]
-
Pharmacokinetic (PK) and ADMET Studies: Before or alongside efficacy studies, the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is assessed. A compound must be well-absorbed, distribute to the tumor site, and persist long enough to exert its effect without being rapidly metabolized or causing undue toxicity. Poor ADMET properties are a common reason for the failure of compounds that were potent in vitro.
Workflow for a Xenograft Efficacy Study
Caption: Workflow for a typical in vivo tumor xenograft study.
Part 3: Comparative Analysis — Bridging the In Vitro to In Vivo Gap
The transition from a petri dish to a preclinical model is the crucible of drug development. A compound with a nanomolar IC50 in vitro may show no efficacy in vivo. Understanding the reasons for this discrepancy is key to designing better drugs.
The Correlation Challenge: Potency vs. Efficacy
-
In Vitro Potency (IC50): Measures the intrinsic ability of a compound to interact with its target or affect a cell under ideal conditions.
-
In Vivo Efficacy (e.g., TGI): A complex outcome dependent not only on potency but also on the compound's ability to overcome numerous physiological barriers.
The relationship between these two is rarely linear. A successful in vivo outcome is contingent on the compound achieving and maintaining a sufficient concentration at the tumor site for an adequate duration, a concept governed by its ADMET properties.
Factors Mediating the In Vitro to In Vivo Translation
Caption: Factors governing the translation from in vitro success to in vivo efficacy.
Structure-Activity Relationships (SAR) Insights
The extensive research into phthalazinone derivatives provides valuable SAR insights. For example, studies on PARP inhibitors have shown that the inhibitory activities are related to the type of substituent and the length of the alkyl chain connecting to the aromatic ring.[2][3][5] Similarly, for VEGFR-2 inhibitors, modifications to the aniline moiety or the introduction of biarylurea tails have been shown to significantly impact potency.[8][10] These structural modifications do not just alter target binding (in vitro potency) but also profoundly affect the molecule's physicochemical properties (solubility, stability), which are critical for in vivo performance.
Part 4: Standardized Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential. Below are detailed, representative methodologies for the key experiments discussed.
Protocol 1: In Vitro Antiproliferative MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the phthalazinone test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Human Tumor Xenograft Study
-
Animal Acclimatization: House 6-8 week old female athymic nude mice in a specific pathogen-free environment for at least one week prior to the study.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 human tumor cells (e.g., MDA-MB-231) in a 100 µL volume of Matrigel/PBS mixture into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), including a vehicle control and one or more dose levels of the test compound. Begin dosing according to the planned schedule (e.g., daily oral gavage).
-
In-life Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Terminate the study when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or after a pre-determined duration (e.g., 21 days).
-
Data Analysis: Euthanize all animals, excise the tumors, and record their final weights. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Conclusion
The development of phthalazinone-based therapeutics exemplifies the modern drug discovery paradigm. While in vitro assays are indispensable for identifying potent lead compounds against targets like PARP and VEGFR-2, they are only the first step. The true measure of a compound's potential lies in its ability to translate this potency into tangible efficacy within a complex in vivo system. This transition is critically dependent on the molecule's ADMET properties. Future research in this area will undoubtedly focus on fine-tuning the phthalazinone scaffold not only for enhanced target potency but also for optimized drug-like properties, thereby increasing the probability of successful clinical translation.
References
-
Gomaa, A. M., & El-Meligie, S. (2021). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 26(15), 4583. [Link]
-
Elmeligie, S., Aboul-Magd, A. M., Lasheen, D. S., Ibrahim, T. M., Abdelghany, T. M., Khojah, S. M., & Abouzid, K. A. M. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1353. [Link]
-
Abdel-Ghani, T. M., El-Sayed, M. A. A., El-Naggar, A. M., & El-Gohary, N. M. (2021). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Current Drug Discovery Technologies, 18(4), 543-562. [Link]
-
El-Gohary, N. M., El-Sayed, M. A. A., & Abdel-Ghani, T. M. (2020). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 353(12), e2000201. [Link]
-
Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 685-693. [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from ResearchGate. [Link]
-
Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 685-693. [Link]
-
Li, D., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 685-693. [Link]
-
Elmeligie, S., Aboul-Magd, A. M., Lasheen, D. S., Ibrahim, T. M., Abdelghany, T. M., Khojah, S. M., & Abouzid, K. A. M. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1353. [Link]
-
Matos, M. J., Varela, C., Viña, D., & Borges, F. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(11), 3169. [Link]
-
Viña, D., Varela, C., & Matos, M. J. (2021). Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. RSC Medicinal Chemistry, 12(4), 598-605. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research, 84(6), 1231-1246. [Link]
-
El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Kim, D. H. (2020). Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors. Bioorganic Chemistry, 103, 104233. [Link]
-
Lin, Y., Gao, C., Wang, Z., Zhang, R., Chen, Y., & Min, Z. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Letters in Drug Design & Discovery, 20(1), 56-70. [Link]
-
Al-Ostath, A. I., Al-Salahi, R., & Marzouk, M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9405. [Link]
-
Al-Salahi, R., Al-Ostath, A. I., & Marzouk, M. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(12), 3121-3135. [Link]
-
Matos, M. J., Varela, C., Viña, D., & Borges, F. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(11), 3169. [Link]
-
Badithapuram, S. R., Darla, M., & Thatikonda, S. (2022). Phthalazine containing compounds entered into clinical trials. ResearchGate. [Link]
-
El-Gohary, N. M., El-Sayed, M. A. A., & Abdel-Ghani, T. M. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21699-21718. [Link]
Sources
- 1. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 4. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 6. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Phthalazinone Derivatives Against Established VEGFR-2 Inhibitors in Angiogenesis Research
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer Progression
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1][2] While essential for processes like wound healing, angiogenesis is also a critical component of tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[1][2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][3] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][4] This guide provides a comparative overview of a promising class of novel inhibitors, specifically derivatives of ethyl (1-oxophthalazin-2(1H)-yl)acetate, against well-established, clinically approved VEGFR-2 inhibitors.
The VEGFR-2 Signaling Cascade: A Target for Therapeutic Intervention
Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell function.[3][6] Small-molecule inhibitors, typically tyrosine kinase inhibitors (TKIs), competitively bind to the ATP-binding site in the kinase domain of VEGFR-2, thereby preventing autophosphorylation and subsequent signal transduction.[3][5]
Figure 1: Simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of TKIs.
Established VEGFR-2 Inhibitors: The Clinical Benchmarks
Several small-molecule VEGFR-2 inhibitors have received FDA approval and are integral to the treatment of various cancers.[7] These drugs, while effective, often exhibit multi-kinase activity, which can contribute to a broad spectrum of side effects.[1]
-
Sorafenib: An oral multi-kinase inhibitor that targets VEGFR-2, VEGFR-3, PDGFR-β, and Raf kinases.[5] It is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5][8]
-
Sunitinib: Another oral multi-kinase inhibitor targeting all VEGF receptors, PDGFR-β, KIT, and FLT3.[5] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5][8]
-
Lenvatinib: A potent inhibitor of VEGFR-1, -2, and -3, as well as other kinases. It is indicated for the treatment of thyroid cancer and renal cell carcinoma.[5]
Emerging Phthalazinone Derivatives: A New Frontier in VEGFR-2 Inhibition
Recent research has highlighted the potential of phthalazine and phthalazinone derivatives as potent and selective VEGFR-2 inhibitors.[9][10][11] The phthalazine scaffold is a key pharmacophoric element present in many anticancer agents.[12] While direct experimental data on "this compound" derivatives is emerging, studies on structurally related phthalazinone compounds provide valuable insights into their mechanism of action and inhibitory potential. These compounds are designed to interact with the ATP-binding pocket of the VEGFR-2 kinase domain, often forming key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.
Comparative Performance Analysis: Phthalazinone Derivatives vs. Known Inhibitors
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound Class/Drug | Target(s) | VEGFR-2 IC50 (µM) | Reference |
| Phthalazinone Derivatives | |||
| Derivative 7a | VEGFR-2 | 0.11 ± 0.01 | [10] |
| Derivative 7b | VEGFR-2 | 0.31 ± 0.03 | [10] |
| Derivative 2g | VEGFR-2 | 0.148 | [9][11] |
| Derivative 4a | VEGFR-2 | 0.196 | [9][11] |
| Known VEGFR-2 Inhibitors | |||
| Sorafenib | Multi-kinase | 0.1 ± 0.02 | [10] |
| Sunitinib | Multi-kinase | Not specified in provided context | |
| Lenvatinib | Multi-kinase | Not specified in provided context | |
| Vatalanib (PTK787) | VEGFR-1, VEGFR-2 | 0.02 (VEGFR-2) | [9] |
Table 1: Comparison of in vitro VEGFR-2 inhibitory activity. Data for phthalazinone derivatives are from recent studies on novel synthesized compounds.
As shown in Table 1, several novel phthalazinone derivatives exhibit potent VEGFR-2 inhibition with IC50 values in the sub-micromolar range, comparable to the established inhibitor Sorafenib.[10][11] For instance, derivative 7a shows an IC50 of 0.11 µM, which is nearly identical to that of Sorafenib.[10] Similarly, derivative 2g demonstrates a potent IC50 of 0.148 µM.[9][11] These findings underscore the potential of the phthalazinone scaffold as a promising starting point for the development of novel, highly effective VEGFR-2 inhibitors.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To quantitatively assess the inhibitory potential of novel compounds like this compound derivatives, a robust in vitro kinase assay is essential. The following protocol outlines a common method used to determine the IC50 value of a test compound against VEGFR-2.
Figure 2: A typical workflow for an in vitro VEGFR-2 kinase assay.
Step-by-Step Methodology:
-
Plate Preparation: 96-well microplates are coated with a synthetic substrate, such as poly(Glu, Tyr), which mimics the natural substrate of VEGFR-2. The plates are then washed and blocked to prevent non-specific binding.
-
Rationale: This provides a solid phase to which the phosphorylated substrate will be immobilized, allowing for subsequent detection steps.
-
-
Compound Preparation and Addition: The test compounds and a known inhibitor (e.g., Sorafenib) are serially diluted to create a range of concentrations. These dilutions are then added to the appropriate wells.
-
Rationale: A dose-response curve is necessary to accurately calculate the IC50 value.
-
-
Kinase Reaction Initiation: A reaction mixture containing recombinant human VEGFR-2 kinase and adenosine triphosphate (ATP) is added to each well to start the phosphorylation reaction.
-
Rationale: This step simulates the physiological conditions under which VEGFR-2 is activated.
-
-
Incubation: The plate is incubated for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.
-
Rationale: The incubation time and temperature are optimized to ensure sufficient signal generation in the absence of an inhibitor.
-
-
Detection: After incubation, the reaction is stopped, and the wells are washed. An anti-phosphotyrosine antibody conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), is added.
-
Rationale: This antibody specifically binds to the phosphorylated substrate, providing a means of quantifying the extent of the kinase reaction.
-
-
Signal Generation and Measurement: A chromogenic substrate for the reporter enzyme (e.g., TMB for HRP) is added. The enzymatic reaction produces a colored product, and the absorbance is measured using a microplate reader.
-
Rationale: The intensity of the signal is directly proportional to the amount of phosphorylated substrate, and therefore inversely proportional to the inhibitory activity of the test compound.
-
-
Data Analysis: The absorbance values are plotted against the corresponding inhibitor concentrations. The data is then fitted to a sigmoidal dose-response curve using appropriate software to calculate the IC50 value.
Conclusion and Future Directions
Derivatives of the phthalazinone scaffold, including those related to this compound, represent a highly promising class of VEGFR-2 inhibitors. Preliminary data on related compounds demonstrate potent in vitro activity, often comparable to clinically approved drugs like Sorafenib. The key advantage of these novel compounds may lie in their potential for increased selectivity, which could translate to a more favorable side-effect profile.
Further research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the phthalazinone scaffold for enhanced potency and selectivity. In addition to in vitro kinase assays, these compounds must be evaluated in cell-based assays to assess their effects on endothelial cell proliferation and migration, as well as in in vivo models of angiogenesis and cancer to determine their therapeutic efficacy and pharmacokinetic properties. The continued exploration of these novel phthalazinone derivatives could lead to the development of next-generation anti-angiogenic therapies with improved clinical outcomes.
References
- VEGFR-2 inhibitor - Wikipedia.
- VEGFR-2 inhibitor - Grokipedia.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. AHA Journals.
- What are VEGFR2 antagonists and how do they work? Acme Bioscience.
- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
- VEGFR inhibitors. Altmeyers Encyclopedia.
- Examples of VEGFR-2 inhibitor drugs used in clinical practice.
- Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Deriv
- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
- Clinical advances in the development of novel VEGFR2 inhibitors. PMC - NIH.
- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
- Structures of some known VEGFR-2 kinase inhibitors.
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evalu
- Role of heterocycles in inhibition of VEGFR-2 – a recent upd
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink.
Sources
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
ethyl (1-oxophthalazin-2(1H)-yl)acetate proper disposal procedures
As a Senior Application Scientist, my foremost responsibility is to ensure that the innovative research you conduct is not only groundbreaking but also fundamentally safe and compliant. The proper handling and disposal of chemical reagents are paramount to the integrity of your work and the safety of our laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of ethyl (1-oxophthalazin-2(1H)-yl)acetate (CAS No. 18584-72-0), a compound utilized in various research and development applications.
The core principle of chemical disposal is that every disposal plan must be formulated before any experiment begins.[1] This ensures that all regulatory requirements are met and prevents the generation of unmanageable or unknown waste streams.
Part 1: Hazard Characterization - The Foundational Step
The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics.[2][3][4][5] A waste is considered hazardous if it exhibits one or more of the following:
| Hazardous Waste Characteristic | Description | Regulatory Code |
| Ignitability | Liquids with a flash point < 140°F (60°C), solids that can spontaneously combust, oxidizers, or compressed gases.[2][3] | D001 |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[3][5] | D002 |
| Reactivity | Substances that are unstable, can react violently with water, produce toxic gases, or are capable of detonation.[4][5] | D003 |
| Toxicity | Wastes that are harmful when ingested or absorbed and can leach toxic constituents into groundwater.[3][4] | D004-D043 |
In-Lab Evaluation of this compound:
-
Consult Analogous SDS: Review the SDS for the parent compound, 1-Phthalazinone (CAS No. 119-39-1). The SDS for this related compound indicates it is a "pharmaceutical related compound of unknown potency" and recommends disposal via a licensed hazardous material company.[6][7] This suggests a cautious approach is warranted.
-
Physical and Chemical Properties: Based on its structure as an ethyl ester, it is unlikely to be corrosive. Its reactivity would depend on other functional groups, but phthalazinones are generally stable under normal conditions.[8] The primary concerns are likely its flammability (due to the ethyl acetate moiety) and, most importantly, its unknown toxicity.
-
Presumption of Hazard: In the absence of complete toxicological data, all chemical wastes from laboratories should be presumed to be regulated hazardous wastes.[9] Therefore, this compound waste must be handled as hazardous until proven otherwise through formal analysis.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe segregation, containment, and disposal of this compound waste.
Caption: Waste Disposal Workflow Diagram.
Experimental Protocol for Waste Preparation
This protocol details the necessary steps for preparing waste containing this compound for disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene for organic solvents)
-
Hazardous waste labels
-
Secondary containment bin
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves
Procedure:
-
Container Selection: Choose a container that is in good condition, free from leaks or damage, and chemically compatible with this compound and any solvents used.[10]
-
Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container.
-
AVOID MIXING: Do not mix this waste stream with other incompatible wastes. For instance, keep organic solvent waste separate from aqueous waste.[1]
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding the first drop of waste.
-
Clearly write the full chemical name: "this compound" and any other constituents (e.g., "Methanol," "Dichloromethane"). Do not use abbreviations.[11]
-
Indicate the approximate percentages of each component.
-
Write the "Accumulation Start Date," which is the date the first amount of waste is placed into the container.[12]
-
-
Accumulation:
-
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.[9]
-
The container must be kept closed at all times, except when actively adding waste.[10]
-
Place the container within a larger, chemically resistant secondary containment bin to catch any potential leaks or spills.
-
-
Requesting Disposal:
-
Once the container is full (leaving some headspace for expansion) or approaching the institutional time limit for satellite accumulation (typically 9-12 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
Part 3: Emergency Procedures for Spills
Accidents can happen, and a prepared response is critical to mitigating risk.
For a Small Spill (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to absorb the spilled material.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Label the cleanup debris as hazardous waste and dispose of it according to the protocol in Part 2.
For a Large Spill (beyond the capacity of lab personnel):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: If safe to do so, close the laboratory doors.
-
Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team, providing details about the chemical spilled and the location.
By adhering to this comprehensive guide, you ensure that your vital research is conducted with the highest standards of safety and environmental stewardship. This structured approach to waste management not only fulfills regulatory obligations but also builds a foundational culture of safety within the laboratory.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
MLI Environmental. (2025). Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
GAIACA. (2021). Hazardous Waste Characteristics Explained in a Simple Overview. Retrieved from [Link]
-
ACTenviro. (2024). Understanding the Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
Choice MedWaste. (2023). What Are the 4 EPA Hazardous Waste Characteristics?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1-PHTHALAZINONE. Retrieved from [Link]
-
University of Winnipeg. (2025). Chemical Waste Decision Trees. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Waste Disposal. Retrieved from [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Characteristics Explained in a Simple Overview [gaiaca.com]
- 3. actenviro.com [actenviro.com]
- 4. choicemedwaste.com [choicemedwaste.com]
- 5. epa.gov [epa.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. abmole.com [abmole.com]
- 9. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sites.rowan.edu [sites.rowan.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl (1-oxophthalazin-2(1H)-yl)acetate
The cornerstone of laboratory safety is a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3] This guide is intended to supplement, not replace, your institution's CHP and a thorough, compound-specific risk assessment.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of specific toxicological data for ethyl (1-oxophthalazin-2(1H)-yl)acetate, a conservative approach to hazard assessment is necessary. Analysis of related chemical structures, such as other substituted phthalazine and acetate derivatives, suggests potential for eye, skin, and respiratory irritation.[4][5][6] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Key Principles of Protection:
-
Engineering Controls: The primary line of defense. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and clear labeling are crucial.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard. The selection and proper use of PPE are critical for minimizing exposure.[7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is recommended for handling this compound. This protocol is designed to provide comprehensive protection for all potential routes of exposure.
Eye and Face Protection: The First Line of Defense
Direct contact with chemical substances can cause serious eye damage. Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[8]
-
Recommended for Splash Hazard: Chemical splash goggles should be worn when there is a risk of splashing, such as during solution preparation or transfers of larger quantities.
-
Full Face Protection: A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling significant quantities of the compound or when there is a heightened risk of splashes or aerosol generation.[9][10]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for many laboratory chemicals. Proper glove selection and use are critical.
-
Glove Selection: Due to the lack of specific permeation data, double gloving with nitrile gloves is recommended. Nitrile gloves provide good resistance to a wide range of chemicals.[8] If prolonged or direct contact is anticipated, consider using a more robust glove, such as a thicker nitrile or butyl rubber glove, underneath the outer nitrile glove.
-
Glove Usage:
-
Inspect gloves for any signs of damage before use.
-
Change gloves frequently, at least every two hours or immediately if contamination is suspected.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Body Protection: Shielding Against Spills and Splashes
Protective clothing is essential to prevent contamination of personal clothing and skin.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical Apron: For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Full Body Suit: In situations involving large quantities or a high potential for widespread contamination, a disposable coverall may be necessary.[11]
Respiratory Protection: A Precautionary Measure
While handling in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations.
-
Standard Operations: When handled in a properly functioning chemical fume hood, respiratory protection is generally not required.
-
Spill or Aerosol Generation: In the event of a spill outside of a fume hood or a situation where aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10][12] All personnel requiring respirator use must be part of a respiratory protection program that includes fit testing and training, in accordance with OSHA regulations.
PPE Selection Summary
| Protection Type | Minimum Requirement | Recommended for Increased Risk |
| Eye/Face | ANSI Z87.1 Safety Glasses with Side Shields | Chemical Splash Goggles and/or Face Shield |
| Hand | Single pair of Nitrile Gloves | Double Nitrile Gloves or thicker, chemically-resistant gloves |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron or Disposable Coverall |
| Respiratory | Not required in fume hood | NIOSH-approved respirator with organic vapor cartridge (for spills or aerosol generation) |
Procedural Workflow for Safe Handling
The following workflow illustrates the key steps for safely handling this compound, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Chemical Waste:
-
All waste containing this compound, including reaction residues, unused solutions, and contaminated solvents, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on waste stream compatibility and disposal procedures.
Contaminated PPE:
-
Gloves: Disposable gloves should be removed and discarded in a designated hazardous waste container immediately after use or contamination.
-
Lab Coats: Reusable lab coats should be professionally laundered by a service familiar with laboratory contaminants. Do not take lab coats home to be laundered. If a lab coat becomes grossly contaminated, it should be disposed of as hazardous waste.
-
Other Disposable PPE: All other disposable PPE, such as aprons and coveralls, that has been contaminated should be disposed of as hazardous waste.
By adhering to these guidelines, researchers can create a safer laboratory environment for themselves and their colleagues. Remember, safety is a shared responsibility, and proactive measures are the key to preventing accidents and ensuring the integrity of your research.
References
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
Lab Manager. (2020). The OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]
-
Clinician.com. (2009). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]
-
University of Arizona. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Sun Chemical. (n.d.). Safety data sheet. Retrieved from [Link]
-
Thames River Chemical Corp. (2017). Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]
-
Labkem. (2022). Safety Data Sheet: ethyl acetate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
University of Florida. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate. Retrieved from [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. clinician.com [clinician.com]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
(Structure inferred from name)